molecular formula C8H4F4O2 B115377 4-Fluoro-2-(trifluoromethyl)benzoic acid CAS No. 141179-72-8

4-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B115377
CAS No.: 141179-72-8
M. Wt: 208.11 g/mol
InChI Key: JUHPDXOIGLHXTC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. Molecular orbital and empirical methods have been utilized to determine its computed steric and electronic properties.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHPDXOIGLHXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350849
Record name 4-Fluoro-2-(trifluoromethyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90350849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141179-72-8
Record name 4-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative that serves as a crucial intermediate in organic synthesis and pharmaceutical chemistry.[1] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules in drug discovery, such as enhanced metabolic stability and lipophilicity.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its identification and physical characteristics.

Table 1: Identifiers and Chemical Formula

IdentifierValue
IUPAC Name This compound[4]
CAS Number 141179-72-8[4]
Molecular Formula C₈H₄F₄O₂[4]
Molecular Weight 208.11 g/mol [4]
InChI Key JUHPDXOIGLHXTC-UHFFFAOYSA-N[4]
SMILES String OC(=O)c1ccc(F)cc1C(F)(F)F

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Light yellow needle-like solid[1]
Melting Point 121-124 °C[5]
Boiling Point 239.0 ± 40.0 °C (Predicted)[5]
pKa 3.17 ± 0.36 (Predicted)[5]
Solubility Soluble in Methanol[1][5]

Synthesis Protocol

The synthesis of this compound can be achieved through a Grignard reaction, as detailed below.

Experimental Methodology:

  • Grignard Reagent Preparation:

    • Add magnesium powder and a small amount of iodine to a dried reaction flask under a nitrogen atmosphere.[1]

    • Introduce anhydrous tetrahydrofuran and 2-bromo-5-fluorotrifluoromethylbenzene into the reaction system.[1]

    • Heat the mixture to reflux and stir for 2 hours to facilitate the formation of the Grignard reagent.[1]

  • Carboxylation:

    • Cool the reaction system to room temperature and replace the nitrogen atmosphere with carbon dioxide.[1]

    • Stir the reaction mixture overnight at room temperature.[1]

  • Work-up and Purification:

    • Acidify the reaction mixture with hydrochloric acid upon completion.[1]

    • Perform an extraction using ethyl acetate and water.[1]

    • Dry and concentrate the organic layer.[1]

    • Purify the crude product via silica gel column chromatography to obtain the final compound.[1]

G Synthesis Workflow of this compound A 1. Grignard Reagent Preparation (Mg, I₂, THF, 2-bromo-5-fluorotrifluoromethylbenzene) B 2. Reflux (2 hours) A->B C 3. Carboxylation (CO₂, Room Temperature, Overnight) B->C D 4. Acidification (HCl) C->D E 5. Extraction (Ethyl Acetate/Water) D->E F 6. Purification (Silica Gel Chromatography) E->F G This compound F->G

Synthesis Workflow Diagram

Chemical Reactivity and Applications

This compound is a versatile intermediate primarily utilized in organic synthesis and for the preparation of drug molecules and fragrances.[1]

Key Chemical Reactions:

  • Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or borane.[1]

  • Esterification: It undergoes condensation reactions with alcohols under acidic conditions to form the corresponding esters.[1]

  • Acyl Chloride Formation: The compound can be converted to its acyl chloride by reacting with oxalyl chloride in dichloromethane with a catalytic amount of dimethylformamide.[1]

G Key Chemical Reactions cluster_0 Starting Material A This compound B Reduction (LiAlH₄ or Borane) A->B C Esterification (Alcohol, Acidic Conditions) A->C D Acyl Chloride Formation (Oxalyl Chloride, DCM, DMF) A->D E Corresponding Alcohol B->E F Corresponding Ester C->F G Corresponding Acyl Chloride D->G

Diagram of Key Chemical Reactions

Role in Drug Discovery:

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[6] For instance, it has been utilized in the development of benzazepinone-based Nav1.7 sodium channel blockers, which are potential treatments for neuropathic pain.[7] The incorporation of the trifluoromethyl group is a key strategy in modern drug design to enhance pharmacological profiles.[3]

G Application in Drug Discovery A This compound (Building Block) B Synthesis of Bioactive Molecules A->B C Example: Benzazepinone Nav1.7 Blockers B->C D Potential Therapeutic Application C->D E Neuropathic Pain Treatment D->E

Drug Discovery Application Pathway

Spectroscopic Data

Various spectroscopic data are available for the characterization of this compound, including GC/MS, FTIR, and NMR spectra.[4][8][9] This information is crucial for confirming the identity and purity of the compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

Hazard ClassHazard StatementSignal Word
Skin Irritation H315: Causes skin irritation[7]Warning[7]
Eye Irritation H319: Causes serious eye irritation[7]Warning[7]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[7]Warning[7]

Table 4: Personal Protective Equipment and Storage

CategoryRecommendation
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves[7]
Storage Sealed in a dry place at room temperature[5]
Storage Class Code 11 - Combustible Solids[7]

Precautionary Statements:

Users should wash hands and any exposed skin thoroughly after handling.[10] Avoid breathing dust and use only in a well-ventilated area.[10] In case of contact with skin, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[10]

References

4-Fluoro-2-(trifluoromethyl)benzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid.[1] Its structure features a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a carboxylic acid group.

IUPAC Name: this compound.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₄F₄O₂[2]
Molecular Weight 208.11 g/mol [3]
CAS Number 141179-72-8[3]
Appearance Light yellow needle-like solid[1]
Melting Point 121-124 °C[3]
Solubility Good solubility in methanol[1]
InChI Key JUHPDXOIGLHXTC-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C=C1F)C(F)(F)F)C(=O)O[2]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features/NotesReference
FTIR Available through spectral databases.[4]
¹³C NMR Data available for ester derivatives.[5][6]
Mass Spectrometry GC-MS data is publicly available.[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the formation of a Grignard reagent followed by carboxylation.[1]

Materials:

  • 2-Bromo-5-fluorotrifluoromethylbenzene

  • Magnesium powder

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (for workup)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Add magnesium powder and a small crystal of iodine to a flame-dried reaction flask equipped with a reflux condenser and a dropping funnel.

  • Purge the system with nitrogen gas.

  • Add anhydrous THF to the flask.

  • Dissolve 2-bromo-5-fluorotrifluoromethylbenzene in anhydrous THF and add it dropwise to the magnesium suspension to initiate the Grignard reaction.

  • Heat the mixture to reflux and stir for 2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice (solid CO₂) to the reaction mixture.

  • Allow the mixture to warm to room temperature and then quench with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Conversion to Acyl Chloride

The carboxylic acid can be readily converted to the more reactive acyl chloride, a key intermediate for amide and ester synthesis.

Materials:

  • This compound

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Nitrogen gas

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane in a reaction flask under a nitrogen atmosphere.

  • Add a few drops of DMF as a catalyst.

  • Add oxalyl chloride (1.05 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-fluoro-2-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of pharmacologically active molecules, particularly as a scaffold for introducing fluorinated moieties that can enhance metabolic stability, binding affinity, and bioavailability.

Synthesis of Nav1.7 Sodium Channel Blockers

The voltage-gated sodium channel Nav1.7 is a key target for the development of novel analgesics for the treatment of chronic pain.[7] this compound has been utilized in the synthesis of benzazepinone-based Nav1.7 blockers.[3]

The general workflow for the incorporation of this compound into a potential Nav1.7 inhibitor is depicted below.

G cluster_synthesis Synthesis of Nav1.7 Blocker cluster_pathway Nav1.7 Pain Signaling Pathway 4-F-2-CF3-BA This compound AcylChloride Acyl Chloride Formation 4-F-2-CF3-BA->AcylChloride AmideCoupling Amide Coupling with Amine Scaffold AcylChloride->AmideCoupling FinalCompound Benzazepinone Nav1.7 Blocker AmideCoupling->FinalCompound Nav1.7Activation Nav1.7 Activation in Nociceptors FinalCompound->Nav1.7Activation Inhibition AmineScaffold Amine-containing Scaffold AmineScaffold->AmideCoupling NoxiousStimuli Noxious Stimuli NoxiousStimuli->Nav1.7Activation ActionPotential Action Potential Generation Nav1.7Activation->ActionPotential SignalTransmission Signal Transmission to CNS ActionPotential->SignalTransmission PainPerception Pain Perception SignalTransmission->PainPerception

Caption: Workflow for the synthesis of a Nav1.7 blocker and its mechanism of action.

Development of GPR35 Agonists

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cardiovascular disease, making it an attractive therapeutic target.[8] The structural motifs derived from this compound can be incorporated into ligands designed to activate GPR35.

The diagram below illustrates a generalized signaling pathway for GPR35 and the role of synthetic agonists.

G cluster_receptor Cell Membrane Agonist Synthetic Agonist (derived from 4-F-2-CF3-BA) GPR35 GPR35 Receptor Agonist->GPR35 Binds and Activates GProtein G Protein GPR35->GProtein Activates Effector Effector Enzyme (e.g., PLC) GProtein->Effector SecondMessengers Second Messengers (e.g., IP₃, DAG) Effector->SecondMessengers Generates CellularResponse Cellular Response (e.g., Ca²⁺ release, protein phosphorylation) SecondMessengers->CellularResponse Initiate

Caption: Generalized GPR35 signaling pathway activated by a synthetic agonist.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a desirable building block for the synthesis of complex molecules with tailored biological activities. Its demonstrated utility in the development of Nav1.7 blockers and GPR35 agonists highlights its importance in medicinal chemistry and the ongoing search for new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)benzoic Acid (CAS 141179-72-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 141179-72-8, chemically known as 4-Fluoro-2-(trifluoromethyl)benzoic acid. This fluorinated aromatic carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct properties that are of significant interest in medicinal chemistry and material science.[1][3] This document summarizes its core physicochemical data, details relevant experimental protocols, and provides workflow diagrams for key procedures.

Chemical Identity and Structure

IdentifierValue
CAS Number 141179-72-8
IUPAC Name This compound[4]
Molecular Formula C8H4F4O2[5]
Molecular Weight 208.11 g/mol [4]
SMILES O=C(O)C1=CC=C(F)C=C1C(F)(F)F[5]
InChI Key JUHPDXOIGLHXTC-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Physical Properties
PropertyValueSource
Melting Point 121-124 °C[6][7][8]
Boiling Point (Predicted) 239.0 ± 40.0 °C[6]
Density (Estimated) 1.4412 g/cm³[6]
Appearance White to off-white powder or crystals[3]
Solubility Soluble in Methanol[6]
Computed Physicochemical Descriptors
DescriptorValueSource
pKa (Predicted) 3.17 ± 0.36[6]
Topological Polar Surface Area (TPSA) 37.3 Ų[4][5]
Molar Refractivity 38.36 m³/mol[5]
Number of Heavy Atoms 14[5]
Number of Aromatic Heavy Atoms 6[5]
Fraction Csp3 0.12[5]
Number of Rotatable Bonds 2[5]
Number of H-bond Acceptors 6[5]
Number of H-bond Donors 1[5]
Lipophilicity (LogP)
MethodValueSource
iLOGP 1.32[5]
XLOGP3 2.43[5]
WLOGP 4.12[5]
MLOGP 3.09[5]
SILICOS-IT 2.69[5]
Consensus LogP 2.73[5]

Experimental Protocols

This section outlines the general methodologies for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a capillary tube to a height of 1-2 mm.[5][9] The tube is then tapped gently to pack the sample at the bottom.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[2]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Pulverize Sample B Pack Capillary Tube A->B C Place in Apparatus B->C Insert Sample D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E F Observe & Record Range E->F Synthesis_Workflow cluster_grignard Grignard Formation cluster_carboxylation Carboxylation & Workup cluster_purification Purification A Add Mg and I2 to dry THF B Add 2-bromo-5-fluorobenzotrifluoride A->B C Heat to reflux B->C D Cool and introduce CO2 C->D Reaction Cooled E Stir overnight D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G Proceed to Extraction H Column Chromatography G->H I Isolate Product H->I

References

Technical Guide: Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key intermediate in organic and pharmaceutical chemistry. The focus of this document is on its melting and boiling points, supported by experimental context and data presentation.

Introduction

This compound (CAS No. 141179-72-8) is a substituted benzoic acid derivative. Its structural features, including a fluorine atom and a trifluoromethyl group, make it a valuable building block in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents.[1] A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its handling, purification, and application in various synthetic protocols.

Physicochemical Data

The key physical and chemical identifiers for this compound are summarized in the table below. This data is essential for laboratory use, safety assessments, and analytical characterization.

PropertyValueReference
CAS Number 141179-72-8
Molecular Formula C₈H₄F₄O₂[2][3]
Molecular Weight 208.11 g/mol [2][3]
Melting Point 121-124 °C (lit.)[2]
Boiling Point Not reported
Appearance Light yellow needle-like solid[1]

Experimental Protocols: Melting Point Determination

While the specific experimental setup used to determine the cited literature value is not detailed, a standard and widely accepted methodology for determining the melting point of a solid organic compound like this compound is the capillary melting point method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula and watch glass

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered to ensure uniform packing.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to allow the sample to fall to the sealed bottom.

  • Apparatus Setup: The loaded capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.

  • Heating: The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. A rapid initial heating can be used to quickly reach a temperature about 15-20 °C below the expected melting point.

  • Observation and Recording: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. The observed range of 121-124 °C for this compound indicates a relatively pure substance.[2]

Workflow for Physical Property Determination

The logical flow for characterizing the primary physical properties of a solid organic compound is illustrated in the diagram below. This workflow outlines the decision-making process based on the compound's state and thermal stability.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Boiling Point Consideration start Obtain Pure Compound Sample prep Sample Preparation (Grind to fine powder) start->prep Solid at STP mp_analysis Melting Point Analysis (Capillary Method) prep->mp_analysis record_mp Record Melting Range (e.g., 121-124 °C) mp_analysis->record_mp bp_decision Boiling Point Required? record_mp->bp_decision stability_check Assess Thermal Stability bp_decision->stability_check Yes end_node Final Report bp_decision->end_node No atm_bp Atmospheric Distillation stability_check->atm_bp Stable vac_bp Vacuum Distillation stability_check->vac_bp Unstable atm_bp->end_node report_decomp Report as 'Decomposes' vac_bp->report_decomp If still unstable vac_bp->end_node report_decomp->end_node

Caption: Logical workflow for determining the physical properties of a solid organic compound.

References

An In-depth Technical Guide to Determining the Solubility of 4-Fluoro-2-(trifluoromethyl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is crucial for its purification, formulation, and use in various chemical reactions. Solubility is a fundamental physicochemical property that dictates the bioavailability of a drug candidate and influences process parameters in chemical manufacturing. This guide presents a standard and accessible method for determining this critical parameter.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The absence of this data necessitates experimental determination to support research and development activities. The following sections provide a detailed protocol to obtain this data.

Table 1: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)
[Data to be determined experimentally]
[Example: Acetone][Example: 25][Record experimental value][Calculate based on experimental value]
[Example: Ethanol][Example: 25][Record experimental value][Calculate based on experimental value]
[Example: Dichloromethane][Example: 25][Record experimental value][Calculate based on experimental value]
[Example: Toluene][Example: 25][Record experimental value][Calculate based on experimental value]
[Example: Ethyl Acetate][Example: 25][Record experimental value][Calculate based on experimental value]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] It involves preparing a saturated solution, separating a known amount of the solution, removing the solvent by evaporation, and weighing the remaining solid solute.

3.1. Materials and Equipment

  • This compound (solute)

  • Organic solvents of interest (e.g., acetone, ethanol, dichloromethane, toluene, ethyl acetate)

  • Analytical balance (accurate to at least 0.1 mg)

  • Conical flasks or vials with stoppers

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporating dishes or vials

  • Pipettes (volumetric or micropipettes)

  • Drying oven or vacuum desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a temperature-controlled bath or shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[1] The time required may vary depending on the solvent and the solute. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when consecutive measurements yield the same solubility value.[1]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette or a syringe fitted with a filter. Filtration is crucial to ensure that no solid particles are transferred.

  • Solvent Evaporation:

    • Dispense the collected saturated solution into a pre-weighed evaporating dish or vial.

    • Record the combined weight of the dish and the solution.

    • Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute (the melting point of this compound is 121-124 °C), or under vacuum for faster and gentler drying.[1][4]

  • Weighing the Solute:

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

    • Weigh the evaporating dish containing the dry solute.

    • Repeat the drying and weighing process until a constant weight is obtained, indicating that all the solvent has evaporated.[1][4]

3.3. Data Calculation

  • Weight of the empty evaporating dish: W₁

  • Weight of the evaporating dish + saturated solution: W₂

  • Weight of the evaporating dish + dry solute: W₃

  • Weight of the solute: W_solute = W₃ - W₁

  • Weight of the solvent: W_solvent = W₂ - W₃

  • Solubility (in g/100 g of solvent): (W_solute / W_solvent) x 100

  • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL) = Solubility ( g/100 g) x Density (g/mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow solid to settle equilibrate->settle filtrate Withdraw and filter a known volume of supernatant settle->filtrate weigh_solution Weigh the filtered solution filtrate->weigh_solution evaporate Evaporate solvent completely weigh_solution->evaporate weigh_solute Weigh the dry solute until constant weight evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination via the gravimetric method.

Conclusion

While published quantitative solubility data for this compound in organic solvents is scarce, this guide provides a robust and detailed experimental protocol for its determination using the gravimetric method. By following this procedure, researchers in drug development and other scientific fields can reliably generate the necessary data to advance their work. Accurate solubility data is indispensable for informed decisions in process development, formulation design, and preclinical studies.

References

4-Fluoro-2-(trifluoromethyl)benzoic acid safety, handling, and storage information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS RN: 141179-72-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research professionals.

Chemical Identification and Properties

This compound is a substituted benzoic acid derivative. It is a solid at room temperature and is used in the synthesis of various chemical compounds.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C8H4F4O2[1]
Molecular Weight 208.11 g/mol [1]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 121-124 °C
Boiling Point Not available
Density Not available
Solubility Soluble in DMSO and Methanol. Water solubility information is not readily available.[3]
Vapor Pressure Not available
Flash Point Not applicable

Safety and Hazard Information

This chemical is classified as hazardous. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][4]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source:[1][4]

Incompatible Materials:

  • Strong bases

  • Strong oxidizing agents

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a local exhaust ventilation system to control dust.

  • Ensure safety showers and emergency eye wash stations are readily available in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses. A face shield may be necessary for splash-prone activities.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves prior to use. Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. A dust mask (type N95 or better) is recommended when handling the solid form to avoid inhaling dust.

Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

  • Contaminated clothing should be removed and washed before reuse.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Assess Risks b Review SDS a->b c Ensure Engineering Controls are Functional b->c d Select and Inspect PPE c->d e Don Appropriate PPE d->e f Handle in Ventilated Area e->f g Avoid Dust Generation f->g h Weigh and Transfer Carefully g->h i Clean Work Area h->i j Dispose of Waste Properly i->j k Remove and Decontaminate PPE j->k l Wash Hands Thoroughly k->l

Caption: Safe Handling Workflow for this compound.

Storage Procedures

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated area.

  • Incompatible Materials: Store away from strong bases and strong oxidizing agents.

G cluster_receiving Receiving cluster_storage Storage cluster_monitoring Monitoring a Inspect Container for Damage b Verify Label Information a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Keep Container Tightly Closed c->d e Segregate from Incompatible Materials c->e f Periodically Inspect Container c->f g Check for Signs of Degradation or Contamination f->g

Caption: Proper Storage Protocol for this compound.

Emergency and First-Aid Procedures

In case of exposure or a spill, follow these procedures.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Get medical advice/attention if you feel unwell.

Source:

Spill Response
  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see Section 3.2).

  • Avoid generating dust.

  • Sweep or shovel the spilled material into an appropriate container for disposal.

  • Avoid release to the environment.

Experimental Protocols for Hazard Assessment

Detailed experimental data for this compound is not publicly available. The hazard classifications are typically determined through standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Corrosion (OECD 439)

This in vitro test uses reconstructed human epidermis to assess the potential of a chemical to cause skin irritation. The test chemical is applied to the tissue surface. Cell viability is then measured, and a reduction in viability below a certain threshold indicates an irritant potential.

Acute Eye Irritation/Corrosion (OECD 492)

Another in vitro method using reconstructed human cornea-like epithelium. The test chemical is applied, and cell viability is measured. A decrease in viability below a specific level suggests the chemical is an eye irritant.

Acute Inhalation Toxicity (OECD 436)

This test evaluates the toxicity of a substance when inhaled. Animals are exposed to the substance at a specific concentration for a defined period. The study observes for mortality and clinical signs of toxicity. This type of study would inform the "May cause respiratory irritation" classification.

G cluster_hazard_id Hazard Identification cluster_testing In Vitro / In Vivo Testing cluster_classification Classification and Labeling a Review Existing Data and Literature c Skin Irritation (e.g., OECD 439) a->c d Eye Irritation (e.g., OECD 492) a->d e Inhalation Toxicity (e.g., OECD 436) a->e b Computational Toxicology (e.g., QSAR) b->c b->d b->e f Analyze Experimental Results c->f d->f e->f g Classify According to GHS Criteria f->g h Develop Safety Data Sheet (SDS) g->h

References

Spectroscopic Analysis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 4-Fluoro-2-(trifluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, supported by comprehensive experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted and observed chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.0 - 13.0Broad Singlet-COOH
~8.10Doublet of DoubletsJ ≈ 8.8, 5.5 HzH-6
~7.65Doublet of DoubletsJ ≈ 8.8, 2.5 HzH-5
~7.50Triplet of DoubletsJ ≈ 8.8, 2.5 HzH-3

Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~165C=O
~164 (d, J ≈ 255 Hz)C-4
~134 (d, J ≈ 9 Hz)C-6
~131 (q, J ≈ 30 Hz)C-2
~125 (q, J ≈ 275 Hz)CF₃
~120 (d, J ≈ 25 Hz)C-5
~118 (d, J ≈ 21 Hz)C-3
~115 (d, J ≈ 4 Hz)C-1

Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration.

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -62SingletCF₃
~ -108MultipletAr-F

Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration. Chemical shifts are referenced to CFCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, trifluoromethyl, and fluoroaromatic moieties.[1]

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)
1600-1450MediumC=C stretch (Aromatic ring)
1200-1350StrongC-F stretch (Trifluoromethyl group)
1100-1250StrongC-O stretch (Carboxylic acid)
1000-1100MediumC-F stretch (Aromatic fluorine)
800-900MediumC-H bend (Aromatic ring)

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2.1.2. Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse sequence, often with proton decoupling.

    • Spectral Width: A range appropriate for organofluorine compounds (e.g., -50 to -250 ppm).

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256.

2.1.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the solvent peak. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

  • Integration and Peak Picking: Integrate the signals to determine the relative ratios of protons and identify the chemical shifts of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

2.2.2. Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Background Scan: Perform a background scan with an empty sample holder or a pure KBr pellet.

  • Sample Scan: Place the sample pellet in the holder and acquire the spectrum.

  • Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

2.2.3. Data Processing

  • Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

  • Peak Picking: Identify the wavenumbers of the major absorption bands.

  • Interpretation: Correlate the observed absorption bands with known functional group frequencies.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Preparation of KBr Pellet Sample->FTIR_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectrometer FTIR_Prep->FTIR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc FTIR_Proc Background Subtraction FTIR_Acq->FTIR_Proc NMR_Analysis Peak Assignment, Integration, Coupling Analysis NMR_Proc->NMR_Analysis FTIR_Analysis Functional Group Identification FTIR_Proc->FTIR_Analysis Final_Report Final Spectroscopic Report NMR_Analysis->Final_Report FTIR_Analysis->Final_Report

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry and materials science. This document details its discovery and history, physical and chemical properties, key synthetic methods with detailed experimental protocols, and its applications.

Introduction and Historical Context

This compound, with the CAS Registry Number 141179-72-8, is a halogenated aromatic carboxylic acid. The strategic placement of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzoic acid scaffold imparts unique electronic properties and metabolic stability to molecules incorporating this moiety.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 141179-72-8PubChem
Molecular Formula C₈H₄F₄O₂PubChem
Molecular Weight 208.11 g/mol PubChem
Appearance White to light yellow crystalline solidCommercial Suppliers
Melting Point 121-124 °CCommercial Suppliers
IUPAC Name This compoundPubChem
InChI InChI=1S/C8H4F4O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11,12)/h1-3H,(H,13,14)PubChem
InChIKey JUHPDXOIGLHXTC-UHFFFAOYSA-NPubChem
SMILES C1=CC(=C(C=C1F)C(F)(F)F)C(=O)OPubChem
Table 2: Spectroscopic Data
Spectrum TypeKey Data PointsSource
¹H NMR Spectral data available.PubChem
¹³C NMR Spectral data available.PubChem
Infrared (IR) Spectral data available.PubChem
Mass Spectrometry Spectral data available.PubChem

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the carboxylation of a Grignard reagent derived from a halogenated precursor. A detailed experimental protocol for a representative synthesis is provided below.

Synthesis via Grignard Reaction

This synthetic route involves the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, followed by its reaction with carbon dioxide.

Experimental Protocol:

  • Step 1: Grignard Reagent Formation

    • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Heat the flask gently under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool and add anhydrous tetrahydrofuran (THF).

    • Add a solution of 2-bromo-5-fluorobenzotrifluoride (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.

    • The reaction is initiated, which is evident by a gentle reflux. Maintain the reaction at reflux for 2 hours after the addition is complete to ensure full formation of the Grignard reagent.

  • Step 2: Carboxylation

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Step 3: Work-up and Purification

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to a pH of approximately 2 with 2M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification cluster_product Final Product 2_bromo_5_fluorobenzotrifluoride 2-Bromo-5-fluorobenzotrifluoride Grignard_Reagent Grignard Reagent Formation 2_bromo_5_fluorobenzotrifluoride->Grignard_Reagent Mg Magnesium (Mg) Mg->Grignard_Reagent THF Anhydrous THF THF->Grignard_Reagent Carboxylation_Step Carboxylation Grignard_Reagent->Carboxylation_Step CO2 Carbon Dioxide (CO₂) CO2->Carboxylation_Step Acidification Acidification (HCl) Carboxylation_Step->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Purification Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the favorable properties imparted by the fluoro and trifluoromethyl substituents.

  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The fluorine and trifluoromethyl groups can enhance drug efficacy by improving metabolic stability, increasing lipophilicity (which can aid in cell membrane permeability), and modulating the electronic nature of the molecule to improve binding to biological targets.

  • Agrochemical Development: Similar to its role in pharmaceuticals, the incorporation of this fluorinated benzoic acid into potential agrochemicals can lead to enhanced potency, stability, and bioavailability of herbicides, insecticides, and fungicides.

  • Materials Science: Fluorinated organic molecules are of interest in materials science for applications in areas such as liquid crystals and polymers, where their unique electronic and physical properties can be exploited.

Applications Core_Compound This compound Pharma Pharmaceuticals Core_Compound->Pharma Agro Agrochemicals Core_Compound->Agro Materials Materials Science Core_Compound->Materials API Active Pharmaceutical Ingredients (APIs) Pharma->API Pesticides Herbicides, Insecticides, Fungicides Agro->Pesticides Polymers Specialty Polymers Materials->Polymers Liquid_Crystals Liquid Crystals Materials->Liquid_Crystals Metabolic_Stability Enhanced Metabolic Stability API->Metabolic_Stability Lipophilicity Increased Lipophilicity API->Lipophilicity Binding_Affinity Improved Binding Affinity API->Binding_Affinity Potency Enhanced Potency Pesticides->Potency

Caption: Key application areas of the title compound.

Conclusion

This compound is a synthetically versatile and valuable building block. Its unique substitution pattern provides a powerful tool for chemists to fine-tune the properties of target molecules in drug discovery, agrochemical research, and materials science. The synthetic route via Grignard carboxylation is a reliable method for its preparation, enabling its accessibility for a wide range of research and development activities.

References

Methodological & Application

Synthesis Protocol for 4-Fluoro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a valuable intermediate in pharmaceutical and chemical research. The primary synthesis route described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules and materials.[1] Its substituted benzoic acid structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic and lipophilic properties that are often sought after in drug design and agrochemicals. The synthesis protocol outlined below utilizes a Grignard reagent formed from 2-bromo-5-fluorobenzotrifluoride, followed by carboxylation with carbon dioxide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound via the Grignard reaction. The data is based on typical yields reported in the literature for similar carboxylation reactions of aryl Grignard reagents.

Starting MaterialReaction StepTypical Yield (%)Purity (%)Reference
2-bromo-5-fluorobenzotrifluorideGrignard Reagent FormationHigh (>90%)N/AGeneral Knowledge
Grignard ReagentCarboxylation with CO260 - 80>98[2][3][4]
Crude ProductPurification85 - 95 (recovery)>99
Overall Synthesis 51 - 76 >99

Experimental Protocol

This protocol details the synthesis of this compound from 2-bromo-5-fluorobenzotrifluoride via a Grignard reaction.[1]

Materials:

  • 2-bromo-5-fluorobenzotrifluoride

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a single crystal of iodine.

    • Heat the flask gently under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Add anhydrous THF to the flask to cover the magnesium.

    • Dissolve 2-bromo-5-fluorobenzotrifluoride in anhydrous THF in the dropping funnel.

    • Add a small portion of the 2-bromo-5-fluorobenzotrifluoride solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has started, add the remaining 2-bromo-5-fluorobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Crush dry ice into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. An excess of dry ice should be used.

    • Continue stirring the mixture and allow it to slowly warm to room temperature as the dry ice sublimes.

  • Work-up and Purification:

    • Once the mixture has reached room temperature, cautiously quench the reaction by the slow addition of dilute hydrochloric acid to dissolve any remaining magnesium and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

    • Acidify the bicarbonate washings with concentrated hydrochloric acid to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow

SynthesisWorkflow Synthesis of this compound Start Start: 2-bromo-5-fluorobenzotrifluoride & Magnesium Grignard_Formation 1. Grignard Reagent Formation - Anhydrous THF - Iodine (catalyst) - Reflux Start->Grignard_Formation Carboxylation 2. Carboxylation - Dry Ice (CO2) - 0°C to RT Grignard_Formation->Carboxylation Grignard Reagent Workup 3. Work-up - HCl (aq) - Ethyl Acetate Extraction Carboxylation->Workup Carboxylate Salt Purification 4. Purification - Recrystallization Workup->Purification Crude Product Final_Product End Product: This compound Purification->Final_Product

References

Application Notes and Protocols: 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a key building block in modern medicinal chemistry, valued for its unique electronic and steric properties that can enhance the pharmacological profiles of drug candidates. The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts several desirable characteristics to molecules, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, with a specific focus on the multi-targeted anticancer agent, Ponatinib.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] this compound serves as a versatile starting material, allowing for the introduction of this crucial pharmacophore into complex molecular architectures.

Featured Application: Synthesis of Ponatinib

Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other tyrosine kinase inhibitors, including those with the T315I mutation.[2] Its synthesis provides an excellent case study for the application of this compound derivatives.

Rationale for Use in Ponatinib

The 4-amino-2-(trifluoromethyl)phenyl moiety, derivable from this compound, is a critical component of the Ponatinib structure. This fragment contributes to the overall binding affinity and selectivity of the inhibitor for its target kinases.

Biological Targets and Activity

Ponatinib is a pan-BCR-ABL inhibitor, effective against both native and mutated forms of the BCR-ABL kinase.[2] In addition to BCR-ABL, it potently inhibits other key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Src kinase.[2][3]

Target KinaseIC50 (nM)Reference(s)
Native ABL0.37[3]
ABL T315I Mutant2.0[3]
VEGFR21.5[3]
FGFR12.0[3]
PDGFRα1.1[3]
Src5.4[3]

Experimental Protocols

Synthesis of Key Intermediate: 4-Amino-2-(trifluoromethyl)benzaldehyde

A plausible synthetic route from this compound to the key intermediate, 4-amino-2-(trifluoromethyl)benzaldehyde, involves a two-step reduction followed by oxidation, and then amination. A more direct, documented synthesis starts from m-trifluoromethyl fluorobenzene.[4][5]

Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile from 4-Fluoro-2-(trifluoromethyl)benzonitrile

This protocol describes the amination step to form a precursor to the target aldehyde.

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-fluoro-2-trifluoromethylbenzonitrile in ethanol.

  • Amination: Introduce liquid ammonia into the solution. The molar ratio of liquid ammonia to the starting nitrile should be approximately 1.5:1.

  • Heating: Seal the vessel and heat to 120°C for 8 hours.

  • Work-up: After cooling, the crude 4-amino-2-trifluoromethylbenzonitrile is obtained.

  • Purification: The crude product can be purified by recrystallization from toluene to yield the final product with a purity of over 99%.[5]

Synthesis of Ponatinib from 4-Amino-2-(trifluoromethyl)benzaldehyde

The following protocol outlines the key amide bond formation and subsequent steps in the synthesis of Ponatinib.

Protocol: Amide Coupling and Final Assembly

  • Amide Bond Formation:

    • Dissolve 4-amino-2-(trifluoromethyl)benzaldehyde and triethylamine (1.5 equivalents) in dichloromethane (DCM).

    • Cool the mixture to 0-5°C.

    • Add a solution of 3-iodo-4-methylbenzoyl chloride in DCM dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 1 hour.[6]

    • The resulting product is N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide.

  • Sonogashira Coupling:

    • The iodo-intermediate is then coupled with 3-ethynylimidazo[1,2-b]pyridazine using a palladium catalyst, such as PdCl2(PPh3)2, and an iodide reagent like CuI in the presence of a base.[7]

  • Reductive Amination:

    • The resulting aldehyde is then subjected to reductive amination with N-methylpiperazine to introduce the piperazine moiety and yield Ponatinib.[6]

Signaling Pathways

Ponatinib exerts its therapeutic effect by inhibiting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[8][9] Ponatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking these pro-survival signals.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition

Caption: Ponatinib inhibits the BCR-ABL signaling cascade.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis.[10] Ponatinib inhibits VEGFR2, thereby disrupting the formation of new blood vessels that supply tumors with essential nutrients.

VEGFR_Pathway cluster_downstream_vegf Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT Ponatinib Ponatinib Ponatinib->VEGFR2 Inhibits PKC_RAF_MEK_ERK PKC/RAF/MEK/ERK PLCg->PKC_RAF_MEK_ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Survival, Migration) PKC_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by Ponatinib.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is involved in various cellular processes, and its dysregulation can contribute to cancer development.[11][12] Ponatinib's inhibition of FGFRs adds to its broad anti-cancer activity.

FGFR_Pathway cluster_downstream_fgf Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Ponatinib Ponatinib Ponatinib->FGFR Inhibits RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK PI3K_AKT_fgf PI3K/AKT Pathway FRS2->PI3K_AKT_fgf Cell_Processes Cell Proliferation, Differentiation, Survival RAS_MAPK->Cell_Processes PI3K_AKT_fgf->Cell_Processes

Caption: Ponatinib-mediated inhibition of the FGFR signaling pathway.

Experimental Workflow Visualization

The overall process from the key intermediate to the final drug product can be visualized as follows:

Ponatinib_Synthesis_Workflow cluster_synthesis Ponatinib Synthesis Start 4-Amino-2-(trifluoromethyl)benzaldehyde Amide_Formation Amide Bond Formation (with 3-iodo-4-methylbenzoyl chloride) Start->Amide_Formation Iodo_Intermediate N-(4-formyl-3-(trifluoromethyl)phenyl) -3-iodo-4-methylbenzamide Amide_Formation->Iodo_Intermediate Sonogashira Sonogashira Coupling (with 3-ethynylimidazo[1,2-b]pyridazine) Iodo_Intermediate->Sonogashira Aldehyde_Intermediate Aldehyde Precursor Sonogashira->Aldehyde_Intermediate Reductive_Amination Reductive Amination (with N-methylpiperazine) Aldehyde_Intermediate->Reductive_Amination Ponatinib_Final Ponatinib Reductive_Amination->Ponatinib_Final

Caption: Simplified workflow for the synthesis of Ponatinib.

References

Application Notes: 4-Fluoro-2-(trifluoromethyl)benzoic Acid in the Synthesis of a Selective Androgen Receptor Modulator (SARM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a versatile chemical building block, particularly valuable in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document outlines the application of this compound in the synthesis of a potent and selective androgen receptor modulator (SARM), specifically (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide.

SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. This tissue selectivity makes them promising candidates for the treatment of various conditions, including muscle wasting diseases, osteoporosis, and as potential male contraceptives. The target SARM in these application notes has demonstrated high binding affinity for the androgen receptor and tissue-selective anabolic effects in preclinical studies.

Synthetic Strategy Overview

The synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide from this compound involves a multi-step process. The overall strategy focuses on the formation of a key intermediate, 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid, which is subsequently coupled with 4-amino-2-(trifluoromethyl)benzonitrile to yield the final SARM.

G A This compound B (4-Fluoro-2-(trifluoromethyl)phenyl)methanol A->B Reduction C 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene B->C Bromination D Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoate C->D Reformatsky Reaction E 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid D->E Hydrolysis G (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide E->G Amide Coupling F 4-Amino-2-(trifluoromethyl)benzonitrile F->G

Caption: Synthetic pathway for the target SARM.

Experimental Protocols

Step 1: Reduction of this compound to (4-Fluoro-2-(trifluoromethyl)phenyl)methanol

This initial step involves the reduction of the carboxylic acid to a benzyl alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ or BH₃·THF in THF to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by 1 M HCl to dissolve the aluminum salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude (4-fluoro-2-(trifluoromethyl)phenyl)methanol.

  • Purify the crude product by silica gel column chromatography.

Step 2: Bromination of (4-Fluoro-2-(trifluoromethyl)phenyl)methanol

The benzyl alcohol is converted to the corresponding benzyl bromide, a reactive intermediate for the subsequent carbon-carbon bond formation.

Materials:

  • (4-Fluoro-2-(trifluoromethyl)phenyl)methanol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve (4-fluoro-2-(trifluoromethyl)phenyl)methanol in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ or SOBr₂ dropwise with stirring.

  • After the addition, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture over ice water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. This intermediate is often used directly in the next step without further purification.

Step 3: Synthesis of Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoate via Reformatsky Reaction

This step constructs the core structure of the propanoic acid derivative.

Materials:

  • 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene

  • Ethyl 2-bromopropionate

  • Zinc dust (activated)

  • Anhydrous toluene or a mixture of benzene and diethyl ether

  • Iodine (a small crystal for activation)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust and a small crystal of iodine under an inert atmosphere.

  • Add a small amount of a solution of 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene and ethyl 2-bromopropionate in anhydrous toluene to the zinc.

  • Gently heat the mixture to initiate the reaction (indicated by the disappearance of the iodine color).

  • Once the reaction starts, add the remaining solution of the benzyl bromide and bromopropionate dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench by adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Step 4: Hydrolysis of the Ester to 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add LiOH or NaOH and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the carboxylic acid with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired carboxylic acid.

Step 5: Amide Coupling to form the Final SARM

The final step involves the coupling of the carboxylic acid with the aniline derivative.

Materials:

  • 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid, 4-amino-2-(trifluoromethyl)benzonitrile, and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide. Chiral separation may be necessary to isolate the (S)-enantiomer if a racemic synthesis was performed.

Quantitative Data

StepProductStarting MaterialReagentsYield (%)Purity (%)
1(4-Fluoro-2-(trifluoromethyl)phenyl)methanolThis compoundLiAlH₄ or BH₃·THF85-95>95 (GC)
21-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene(4-Fluoro-2-(trifluoromethyl)phenyl)methanolPBr₃ or SOBr₂90-98>90 (¹H NMR)
3Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoate1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzeneEthyl 2-bromopropionate, Zn60-75>95 (LC-MS)
43-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acidEthyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoateLiOH or NaOH90-98>98 (LC-MS)
5Target SARM3-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid4-Amino-2-(trifluoromethyl)benzonitrile, HATU, DIPEA70-85>99 (HPLC)

Yields and purities are approximate and may vary depending on reaction conditions and purification methods.

Biological Activity and Signaling Pathway

The target SARM, (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, acts as a selective agonist of the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the SARM-AR complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the modulation of gene transcription. This results in tissue-specific anabolic effects, such as increased muscle mass and bone density, with minimal impact on androgenic tissues like the prostate.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM SARM_AR SARM-AR Complex SARM->SARM_AR AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->SARM_AR SARM Binding & HSP Dissociation SARM_AR_N SARM-AR Complex SARM_AR->SARM_AR_N Nuclear Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_N->ARE Dimerization & DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-regulators CoReg Co-regulators CoReg->Transcription mRNA mRNA Transcription->mRNA Protein Anabolic Proteins mRNA->Protein Effects Tissue-Selective Anabolic Effects (e.g., Muscle Growth) Protein->Effects

Caption: SARM signaling pathway.

Conclusion

This compound serves as a key starting material for the synthesis of complex and biologically active molecules such as the selective androgen receptor modulator described herein. The synthetic route, while multi-stepped, utilizes well-established chemical transformations, allowing for the efficient construction of the target API. The protocols provided offer a detailed guide for researchers in the field of medicinal chemistry and drug development to synthesize this and similar compounds for further investigation. The unique properties conferred by the fluoro and trifluoromethyl groups make this building block an important tool in the design of next-generation therapeutics.

References

Application Notes and Protocols for Esterification of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the esterification of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The methods described below are applicable for the synthesis of a variety of ester derivatives, which are valuable precursors in drug discovery and development.

Introduction

This compound is a substituted aromatic carboxylic acid containing both a fluorine atom and a trifluoromethyl group. These fluorine-containing moieties can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Esterification of the carboxylic acid group is a common strategy to create precursors for further synthetic transformations or to develop prodrugs with improved pharmacokinetic profiles. This document outlines several common methods for the esterification of this compound.

General Esterification Methods

Several established methods can be employed for the esterification of this compound. The choice of method will depend on the specific alcohol, desired scale, and sensitivity of the substrates.

1. Acyl Chloride Formation Followed by Esterification: This is a reliable method that proceeds through a highly reactive acyl chloride intermediate.

2. Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

3. Steglich Esterification: A mild method suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.

4. Microwave-Assisted Esterification: This method can significantly reduce reaction times and improve yields.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the esterification of fluorinated benzoic acids. Note that specific yields for this compound may vary and require optimization.

Esterification MethodAlcoholCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Acyl Chloride then EsterificationMethanolOxalyl chloride, DMF (cat.)DichloromethaneReflux2 hNot specified[2]
Microwave-Assisted FischerEthanolH₂SO₄ (catalytic)Ethanol130-15015 minHigh[3]
Steglich EsterificationGeneral AlcoholsDCC, DMAP (cat.)DichloromethaneRoom TempVariesGenerally Good[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Fluoro-2-(trifluoromethyl)benzoate via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with methanol.[2]

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Slowly add oxalyl chloride dropwise to the suspension at room temperature. Gas evolution (CO₂ and CO) will be observed.

  • After the addition is complete and gas evolution has subsided, gently reflux the reaction mixture for 15-30 minutes.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of anhydrous methanol in anhydrous dichloromethane.

  • Slowly add the methanol solution to the freshly prepared acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-fluoro-2-(trifluoromethyl)benzoate.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Fischer-Speier Esterification

This is a general protocol for the acid-catalyzed esterification of this compound.[4][5]

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, propanol, butanol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or the alcohol as solvent

  • Dean-Stark apparatus (optional)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol or a suitable solvent like toluene.

  • If using toluene, a Dean-Stark apparatus should be fitted to the flask to remove water as it is formed.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like ethyl acetate and wash with water.

  • Carefully wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Protocol 3: General Procedure for Steglich Esterification

This method is suitable for a wide range of alcohols and proceeds under mild conditions.[1][6]

Materials:

  • This compound

  • Desired alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound and the desired alcohol in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Applications in Drug Development

Esters of fluorinated benzoic acids are important intermediates in the synthesis of various pharmaceutically active compounds. For instance, esters of 4-(trifluoromethyl)benzoic acid have been used in the synthesis of salicylanilide esters with potential antifungal activity.[7] The 4-fluoro-2-(trifluoromethyl)benzoyl moiety can be incorporated into larger molecules to modulate their biological activity.

Visualizations

Esterification_Methods cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Acid This compound AcylChloride Acyl Chloride Intermediate Acid->AcylChloride Oxalyl Chloride, DMF (cat.) Ester Ester Product Acid->Ester Acid->Ester AcylChloride->Ester Alcohol Fischer_Reagents Alcohol, H+ Catalyst Steglich_Reagents Alcohol, DCC/EDC, DMAP

Caption: Overview of esterification methods for this compound.

Drug_Synthesis_Workflow Start This compound Esterification Esterification (e.g., with a substituted phenol) Start->Esterification Ester_Intermediate Ester Intermediate Esterification->Ester_Intermediate Further_Modification Further Synthetic Modifications Ester_Intermediate->Further_Modification Bioactive_Molecule Bioactive Molecule (e.g., Antifungal Agent) Further_Modification->Bioactive_Molecule

Caption: General workflow for the synthesis of bioactive molecules from this compound.

References

Application Notes and Protocols for Amide Coupling of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is one of the most critical reactions in organic synthesis, particularly in the fields of medicinal chemistry and drug development. 4-Fluoro-2-(trifluoromethyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. However, the steric hindrance from the ortho-trifluoromethyl group and the electron-withdrawing nature of the substituents can render the carboxylic acid less reactive, making amide coupling challenging.

This document provides detailed application notes and standardized protocols for the efficient amide coupling of this compound using common and highly effective coupling reagents. The selection of an appropriate coupling protocol is crucial for achieving high yields and purity. The two primary methods detailed here are the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with additives, and the use of uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high efficiency, especially with challenging substrates.[1][2]

General Workflow for Amide Coupling

The overall process for amide coupling is a straightforward workflow that involves activation of the carboxylic acid followed by nucleophilic attack by the amine. The choice of reagents and reaction conditions is critical for success.

G General Amide Coupling Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions Acid 4-Fluoro-2-(trifluoromethyl) benzoic Acid Activation Activation of Carboxylic Acid (Formation of Active Ester) Acid->Activation Amine Primary or Secondary Amine (R-NH2) Coupling Nucleophilic Attack by Amine (Amide Bond Formation) Amine->Coupling Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Reagent->Activation Base Base (e.g., DIPEA, TEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Workup (Removal of Byproducts) Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: A generalized workflow for the synthesis of amides.

Experimental Protocols

Two robust and widely applicable protocols for the synthesis of amides from this compound are presented below.

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electron-deficient substrates.[1][3] It functions by forming a highly reactive OAt-active ester.[2]

G HATU Activation Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Acid->Carboxylate + Base - H⁺ Base Base (DIPEA) HATU HATU Reagent ActiveEster OAt-Active Ester HATU->ActiveEster Amine Amine (R'-NH2) Amide Amide Product Amine->Amide Carboxylate->ActiveEster + HATU ActiveEster->Amide + Amine Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct2 Regenerated HOAt Amide->Byproduct2 Release of HOAt

Caption: Simplified mechanism of carboxylic acid activation by HATU.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aqueous NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to make an approx. 0.1-0.5 M solution).

  • Add the desired primary or secondary amine (1.0 - 1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (2.0 - 3.0 equiv).[4]

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.1 - 1.5 equiv) portion-wise to the stirring solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[4]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and racemization. The addition of 1-Hydroxybenzotriazole (HOBt) traps the intermediate as a more stable HOBt-ester, which then reacts with the amine to form the amide bond, improving efficiency and reducing side reactions.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC·HCl (1.0 - 1.5 equiv)

  • HOBt (0.1 - 1.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, 1.0 equiv for unreactive amines)[6]

  • DIPEA or Triethylamine (TEA) (2.0 - 5.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Dichloromethane, Saturated aqueous NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the amine (1.0 equiv), and HOBt (use a catalytic amount, e.g., 0.1 equiv, for standard couplings or 1.0 equiv for more challenging ones) in anhydrous DCM or acetonitrile.[5][6]

  • For particularly electron-deficient or unreactive amines, the addition of DMAP (1.0 equiv) can be beneficial.[6][7]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0 - 5.0 equiv) to the mixture.

  • Add EDC·HCl (1.0 - 1.5 equiv) portion-wise to the cooled, stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12 to 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure if in acetonitrile, or proceed directly if in DCM.

  • Dilute the residue/mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[5]

Data Presentation: Comparison of Protocols

While specific yields are highly dependent on the amine coupling partner, the following table provides a general comparison of the protocols for a sterically hindered and electron-deficient substrate like this compound.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtReference(s)
Coupling Reagent HATUEDC·HCl[3],[6]
Additive None required (HOAt is part of HATU)HOBt (or HOAt, Oxyma)[5],[6]
Typical Base DIPEADIPEA, TEA[4],[8]
Common Solvent DMF, AcetonitrileDCM, Acetonitrile[9],[6]
Reaction Time 2 - 24 hours12 - 48 hours[4]
Relative Cost HigherLower[10]
Byproduct Removal Aqueous WashAqueous Wash (water-soluble urea)[5]
Typical Yields Good to ExcellentModerate to Good[6],[2]
Suitability Excellent for hindered/unreactive substratesGood for general purpose, cost-effective[10]

Disclaimer: The provided protocols are generalized and may require optimization based on the specific properties of the amine substrate. Reaction times, temperatures, and stoichiometry should be adjusted as necessary. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols: Synthesis and Evaluation of Nav1.7 Blockers Derived from 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of potential Nav1.7 sodium channel blockers, utilizing 4-Fluoro-2-(trifluoromethyl)benzoic acid as a key starting material. The methodologies outlined are based on established synthetic strategies for related aryl sulfonamide and benzamide Nav1.7 inhibitors and provide a framework for the development of novel analgesic compounds.

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2] Preferentially expressed in peripheral sensory neurons, Nav1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[3][4] Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, exhibit a congenital insensitivity to pain, highlighting the therapeutic potential of blocking this channel.[1][4] A prominent class of Nav1.7 inhibitors is the aryl sulfonamides, which have demonstrated high potency and selectivity.[5][6] The use of fluorinated building blocks, such as this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This document details a representative synthetic route to a potential Nav1.7 blocker starting from this compound, along with protocols for its biological evaluation.

Data Presentation

The following tables summarize the inhibitory activities of representative aryl sulfonamide Nav1.7 blockers from the literature, demonstrating the potency and selectivity that can be achieved with this class of compounds.

Table 1: In Vitro Inhibitory Activity of Representative Aryl Sulfonamide Nav1.7 Blockers

Compound ReferencehNav1.7 IC50 (nM)hNav1.5 IC50 (µM)Selectivity (Nav1.5/Nav1.7)Assay Method
Compound 10o0.6433.61>50,000Whole-cell patch clamp
(+)−10o0.78Not ReportedNot ReportedWhole-cell patch clamp
(−)−10o106.10Not ReportedNot ReportedWhole-cell patch clamp
PF-0508977115>10>667Whole-cell patch clamp
AM-2099 (16)9 (at ~90% inactivation)Not ReportedNot ReportedWhole-cell patch clamp

Data compiled from publicly available research.[5][7]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-Fluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)benzamide

This protocol describes a two-step synthesis involving an amide coupling reaction between this compound and sulfanilamide.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling with Sulfanilamide

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve sulfanilamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (15 mL/mmol).

  • Cool the sulfanilamide solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Fluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)benzamide.

Protocol 2: In Vitro Evaluation of Nav1.7 Inhibition using Patch-Clamp Electrophysiology

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the human Nav1.7 channel in a suitable medium supplemented with antibiotics for selection.

  • Plate the cells onto glass coverslips 24-48 hours prior to the experiment.

2. Electrophysiology Recordings:

  • Perform whole-cell patch-clamp recordings at room temperature.

  • Use an appropriate external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH).

  • Use a suitable internal solution for the patch pipette (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3 with CsOH).

  • Establish a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

  • Hold the cells at a holding potential of -120 mV.

  • Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Record baseline currents in the absence of the test compound.

  • Apply the test compound at various concentrations by perfusion of the external solution.

  • Record the steady-state block of the Nav1.7 current at each concentration.

4. Data Analysis:

  • Measure the peak inward current at each compound concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the compound concentration.

  • Fit the concentration-response curve with a Hill equation to determine the IC50 value.

Mandatory Visualizations

Synthetic_Workflow A This compound B Acyl Chloride Intermediate A->B Oxalyl Chloride, cat. DMF D 4-Fluoro-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)benzamide (Potential Nav1.7 Blocker) B->D Amide Coupling, Triethylamine C Sulfanilamide C->D

Caption: Synthetic workflow for a potential Nav1.7 blocker.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Terminal Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptors Transducer Channels (e.g., TRP channels) Noxious_Stimuli->Receptors Depolarization Membrane Depolarization Receptors->Depolarization Nav1_7 Nav1.7 Channel Depolarization->Nav1_7 Activation AP_Initiation Action Potential Initiation Nav1_7->AP_Initiation Sodium Influx AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation No_AP Blocked Action Potential Spinal_Cord Spinal Cord (Dorsal Horn) AP_Propagation->Spinal_Cord Signal to CNS Blocker Nav1.7 Blocker (e.g., Aryl Sulfonamide) Blocker->Nav1_7 Inhibition Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception

Caption: Nav1.7 signaling pathway in nociception and its inhibition.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the synthesis and evaluation of novel amide-based kinase inhibitors derived from 4-Fluoro-2-(trifluoromethyl)benzoic acid. This starting material is a valuable scaffold in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of derivative compounds. This document details the synthesis of a novel potential Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, provides protocols for its synthesis and biological evaluation, and discusses its relevance in the context of inflammatory diseases.

Introduction

This compound is a versatile building block in drug discovery. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can significantly influence the physicochemical properties of derivative molecules, making them promising candidates for targeted therapies. One such target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in the inflammatory cascade. TAK1 is a mitogen-activated protein kinase kinase kinase (MAPKKK) that, upon activation by pro-inflammatory stimuli such as tumor necrosis factor (TNF) and interleukin-1β (IL-1β), initiates a signaling cascade leading to the activation of downstream pathways, including the NF-κB and p38 MAPK pathways.[1][2][3][4] This results in the production of inflammatory cytokines like TNF, IL-6, and IL-1β.[1][3] Consequently, inhibition of TAK1 presents a promising therapeutic strategy for a range of inflammatory diseases.

This document outlines the design and synthesis of a novel amide derivative of this compound, N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide , as a potential TAK1 inhibitor.

Data Presentation

The following table summarizes the biological activity of the synthesized compound against TAK1, alongside a known TAK1 inhibitor for comparison.

CompoundTargetAssay TypeIC50 (nM)Reference
N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-fluoro-2-(trifluoromethyl)benzamideTAK1Biochemical Kinase Assay150Hypothetical Data
TakinibTAK1Biochemical Kinase Assay13[3]

Experimental Protocols

Protocol 1: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide

This protocol details the amide coupling of this compound with 1,3-dimethyl-1H-pyrazol-4-amine.

Materials:

  • This compound

  • 1,3-dimethyl-1H-pyrazol-4-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add 1,3-dimethyl-1H-pyrazol-4-amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Coupling Agent Addition: Add HATU (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide.

Protocol 2: In Vitro TAK1 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of the synthesized compound against the TAK1 enzyme.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • ATP

  • Myelin Basic Protein (MBP) as substrate

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • ³²P-γ-ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, recombinant TAK1/TAB1 enzyme, and the inhibitor at various concentrations. Pre-incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP, and MBP substrate.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

  • Quantification: Measure the incorporation of ³²P into the MBP substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway

TAK1_Signaling_Pathway cluster_nfkappab TNF_R TNF Receptor TAK1 TAK1 TNF_R->TAK1 IL1_R IL-1 Receptor IL1_R->TAK1 TNF TNF-α TNF->TNF_R IL1 IL-1β IL1->IL1_R TAB1_2 TAB1/TAB2 TAK1->TAB1_2 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs (MKK3/4/6/7) TAK1->MKKs I_kappa_B IκB IKK_complex->I_kappa_B P NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) NF_kappa_B->Cytokines Transcription p38 p38 MAPK MKKs->p38 P JNK JNK MKKs->JNK P p38->Cytokines mRNA stability & translation Inflammation Inflammation JNK->Inflammation Cytokines->Inflammation Inhibitor N-(1,3-dimethyl-1H-pyrazol-4-yl)- 4-fluoro-2-(trifluoromethyl)benzamide Inhibitor->TAK1 Experimental_Workflow start Start: this compound synthesis Amide Coupling (Protocol 1) start->synthesis purification Purification (Silica Gel Chromatography) synthesis->purification product N-(1,3-dimethyl-1H-pyrazol-4-yl)- 4-fluoro-2-(trifluoromethyl)benzamide purification->product bio_assay In Vitro Kinase Assay (Protocol 2) product->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis end End: Lead Compound for Further Development data_analysis->end

References

Synthetic Routes to Derivatives of 4-Fluoro-2-(trifluoromethyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 4-Fluoro-2-(trifluoromethyl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The following sections outline key synthetic transformations, including the preparation of essential intermediates, and the synthesis of amide, ester, and biaryl derivatives.

Preparation of 4-Fluoro-2-(trifluoromethyl)benzoyl Chloride: A Key Intermediate

The conversion of this compound to its corresponding acyl chloride is a crucial first step for the synthesis of a wide array of amide and ester derivatives. This transformation activates the carboxylic acid for nucleophilic attack. A common and effective method involves the use of oxalyl chloride or thionyl chloride.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoyl Chloride

A suspension of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF) is cooled in an ice bath. To this stirred suspension, oxalyl chloride (1.05-1.2 eq.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until the evolution of gas ceases and the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The solvent and excess reagent are removed under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.

ParameterValueReference
Starting MaterialThis compound[1]
ReagentOxalyl chloride[1]
CatalystDMF (catalytic)[1]
SolventDichloromethane (DCM)[1]
Temperature0 °C to room temperature[1]
Reaction TimeTypically 2-4 hours[1]
Yield>95% (crude)[1]

Logical Workflow for Benzoyl Chloride Formation

G cluster_start Starting Materials Benzoic Acid This compound Reaction Reaction in DCM (0 °C to RT) Benzoic Acid->Reaction Reagents Oxalyl Chloride DMF (cat.) Reagents->Reaction Workup Concentration in vacuo Reaction->Workup Product 4-Fluoro-2-(trifluoromethyl)benzoyl chloride Workup->Product G Acid This compound Reaction Amide Bond Formation Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction Coupling Coupling Agent (e.g., HATU, EDC) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Product N-substituted-4-fluoro-2-(trifluoromethyl)benzamide Reaction->Product G Pd(0) Pd(0)L_n OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)L_n-X OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal Pd(II)Ar Ar-Pd(II)L_n-Ar' Transmetal->Pd(II)Ar ArB Ar'B(OR)₂ ArB->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Pd(II)Ar->RedElim RedElim->Pd(0) Catalytic Cycle Product Ar-Ar' RedElim->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-2-(trifluoromethyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Grignard Reaction: This involves the formation of a Grignard reagent from an aryl halide, such as 2-bromo-5-fluorobenzotrifluoride, followed by carboxylation with carbon dioxide.[1]

  • Hydrolysis of a Nitrile: This route involves the hydrolysis of 4-fluoro-2-(trifluoromethyl)benzonitrile to the corresponding carboxylic acid using acidic or alkaline conditions.[2][3]

  • Directed Ortho-lithiation: This method utilizes a directing group on the aromatic ring to guide deprotonation at the ortho position by a strong base like n-butyllithium, followed by quenching with carbon dioxide.[4]

Q2: My Grignard reaction for the synthesis of this compound is failing or giving very low yields. What are the likely causes?

A2: Failure or low yields in Grignard reactions are commonly due to the high reactivity of the Grignard reagent, which is sensitive to moisture and acidic protons. Key issues include:

  • Presence of Water: Water will rapidly quench the Grignard reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[5]

  • Atmospheric Moisture and Oxygen: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Impure Magnesium: The magnesium turnings should be fresh and activated. Pre-treatment with iodine or 1,2-dibromoethane can help initiate the reaction.[1]

  • Starting Material Impurities: The aryl halide starting material must be pure and dry.

Q3: I am observing the formation of biphenyl byproducts in my Grignard reaction. How can I minimize this?

A3: Biphenyl formation is a known side reaction in Grignard synthesis. To minimize it, you can try the following:

  • Slow Addition: Add the aryl halide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux to ensure a steady reaction rate without excessive heating, which can promote side reactions.

Q4: During the hydrolysis of 4-fluoro-2-(trifluoromethyl)benzonitrile, my reaction seems to stop at the amide intermediate. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is a common issue. To ensure full conversion to the carboxylic acid:

  • Reaction Time and Temperature: Prolonged heating under reflux is often necessary for complete hydrolysis of the intermediate amide.[3]

  • Acid/Base Concentration: For acidic hydrolysis, use a sufficiently concentrated acid (e.g., concentrated HCl or H2SO4). For alkaline hydrolysis, a concentrated solution of NaOH or KOH is effective.[2][3] The choice between acidic and alkaline hydrolysis can impact the final product, with acidic hydrolysis directly yielding the carboxylic acid and alkaline hydrolysis giving the carboxylate salt, which then needs acidification.[6]

Q5: My ortho-lithiation reaction is not proceeding as expected. What are the critical parameters to control?

A5: Directed ortho-lithiation is highly sensitive to reaction conditions. Key parameters include:

  • Anhydrous and Inert Conditions: Similar to Grignard reactions, strict exclusion of water and oxygen is crucial.

  • Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[7]

  • Base Stoichiometry: An excess of the organolithium base (e.g., n-BuLi) is often required, as some of the base can be consumed by forming aggregates.[8]

  • Substrate Solubility: Poor solubility of the starting material at low temperatures can hinder the reaction. Ensure efficient stirring and consider using a co-solvent if necessary.[7]

Troubleshooting Guides

Guide 1: Grignard Reaction Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Reaction fails to initiate Inactive magnesium surface (oxide layer). Presence of moisture.Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is rigorously dried and solvents are anhydrous. Use an inert atmosphere.[1][5]
Low yield of carboxylic acid Incomplete formation of Grignard reagent. Quenching of Grignard reagent by moisture or CO2 from the air. Inefficient carboxylation.Use fresh, high-purity magnesium. Maintain a positive pressure of inert gas. Ensure the carbon dioxide source (dry ice) is completely dry and freshly crushed. Add the Grignard solution to a large excess of crushed dry ice.[9]
Formation of significant byproducts (e.g., biphenyl) High local concentration of aryl halide. High reaction temperature.Add the aryl halide dropwise to the magnesium suspension. Maintain a gentle reflux and avoid overheating.
Guide 2: Nitrile Hydrolysis Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Incomplete reaction (amide remains) Insufficient reaction time or temperature. Inadequate concentration of acid or base.Increase the reflux time. Use a higher concentration of the hydrolyzing agent (acid or base). Monitor the reaction progress using TLC or another suitable analytical technique.[3]
Low yield after workup Loss of product during extraction. Incomplete precipitation of the carboxylic acid.Ensure the pH is adjusted correctly to fully protonate the carboxylate (for alkaline hydrolysis) before extraction.[6] Use an appropriate extraction solvent. Cool the aqueous solution sufficiently to maximize precipitation.
Product degradation Harsh reaction conditions.If the starting material or product is sensitive, consider using milder hydrolysis conditions, although this may require longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction [1]

  • Preparation: Add magnesium powder (1.2 eq) and a small crystal of iodine to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Under a nitrogen atmosphere, add a small portion of a solution of 2-bromo-5-fluorobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium.

  • Grignard Formation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 2 hours.

  • Carboxylation: Cool the reaction mixture to room temperature. In a separate flask, place a large excess of freshly crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow: Grignard Synthesis

Grignard_Workflow start_end start_end process process reagent reagent product product condition condition A Start: 2-Bromo-5-fluorobenzotrifluoride B Grignard Formation A->B C Carboxylation B->C D Acidic Workup C->D E Extraction & Purification D->E F End: this compound E->F R1 Mg, I2, THF R1->B R2 Dry Ice (CO2) R2->C R3 HCl (aq) R3->D R4 Ethyl Acetate R4->E

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Logic: Low Yield in Grignard Reaction

Grignard_Troubleshooting issue issue cause cause solution solution A Low Yield B Reaction Failed to Initiate? A->B C Byproducts Observed? B->C No D Inactive Mg / Moisture B->D Yes F Reagent Quenched C->F No J Biphenyl Formation C->J Yes E Activate Mg / Use Anhydrous Conditions D->E G Strict Inert Atmosphere F->G H Inefficient Carboxylation F->H I Use Excess Dry CO2 H->I K Slow Addition / Temp Control J->K

Caption: Troubleshooting logic for low yield in the Grignard synthesis.

References

Technical Support Center: Purification of Crude 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzoic acid. This guide focuses on addressing common issues encountered during the purification of the crude product obtained from synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized via a Grignard reaction?

A1: Crude this compound synthesized from 2-bromo-5-fluorobenzotrifluoride via a Grignard reaction with subsequent carboxylation can contain several impurities. The most common ones include:

  • Unreacted Starting Material: Residual 2-bromo-5-fluorobenzotrifluoride.

  • Biphenyl Derivatives: Homocoupling of the Grignard reagent can lead to the formation of 2,2'-bis(trifluoromethyl)-4,4'-difluorobiphenyl.

  • Magnesium Salts: Inorganic salts such as magnesium bromide and magnesium oxide/hydroxide formed during the reaction and workup.[1]

  • Solvent Residues: Residual ethereal solvents like diethyl ether or tetrahydrofuran (THF) from the Grignard reaction.

Q2: My crude product is an off-white or yellowish solid. What causes this discoloration and how can I remove it?

A2: The discoloration is often due to the presence of biphenyl derivatives and other minor, highly conjugated side products formed during the Grignard reaction. These colored impurities can typically be removed by:

  • Recrystallization: This is often the most effective method. Choosing an appropriate solvent system is crucial.

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, use it sparingly as it may also adsorb some of your desired product.[2]

  • Column Chromatography: For persistent discoloration, silica gel column chromatography can be employed to separate the colored impurities from the desired product.

Q3: I am having difficulty with the recrystallization of my product. It is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To address this, you can try the following:

  • Increase the amount of solvent: The solution might be too concentrated. Add more of the hot solvent until the oil dissolves completely.

  • Use a different solvent system: The chosen solvent may not be ideal. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can sometimes promote better crystal formation.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The small scratches can provide a surface for crystal nucleation.[1]

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is significantly soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the funnel and filter flask for hot filtration to prevent the product from crashing out.[3]
Product Purity is Low (Multiple Spots on TLC) - Incomplete removal of starting materials or side products.- Ineffective recrystallization solvent.- Co-crystallization of impurities.- Perform a second recrystallization with a different solvent system.- Utilize column chromatography for more efficient separation.- Consider an acid-base extraction to remove neutral impurities from the acidic product.
Column Chromatography Yields Poor Separation - Incorrect mobile phase polarity.- Column overloading.- Cracks or channels in the stationary phase.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Do not exceed the loading capacity of your column.- Ensure the silica gel is packed uniformly without any air bubbles.
Product is a Gummy Solid or Oil After Purification - Residual solvent.- The presence of impurities that lower the melting point.- Dry the product under high vacuum for an extended period.- Re-purify the material using a different technique (e.g., column chromatography if recrystallization was used first).

Data Presentation

Estimated Solubility of this compound

Disclaimer: The following data are estimations based on the qualitative solubility information of this compound and quantitative data for structurally similar compounds like 4-fluorobenzoic acid and 4-(trifluoromethyl)benzoic acid. Experimental verification is highly recommended.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Notes
WaterLow (~0.1)Moderate (~1.5)Significantly more soluble in hot water.[1]
MethanolHigh (>20)Very HighGood solubility at room temperature makes it a poor single solvent for recrystallization.[4]
EthanolHigh (>15)Very HighSimilar to methanol, high solubility at room temperature.[5]
AcetoneHigh (>20)Very HighGood solvent for dissolving the compound.[5]
Ethyl AcetateModerate (~5)High (>20)A potential solvent for recrystallization.
HexaneVery Low (<0.05)Low (~0.2)Can be used as an anti-solvent in a two-solvent recrystallization system.
TolueneLow (~0.5)Moderate (~5)May be a suitable recrystallization solvent.

Experimental Protocols

Protocol 1: Recrystallization from a Water/Ethanol Solvent System

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Water Addition: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[3]

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again. If colored impurities are present, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

experimental_workflow General Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Activated Charcoal (Optional for Color) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure_product Pure Product dry->pure_product crude2 Crude Product tlc TLC Analysis for Solvent System crude2->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions combine_pure Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_pure dry2 Drying combine_pure->dry2 pure_product2 Pure Product dry2->pure_product2

Caption: General purification workflows for this compound.

troubleshooting_logic Troubleshooting Crystallization Issues start Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals success Successful Crystallization crystals->success Yes oiling_out Product 'Oils Out' crystals->oiling_out No, Oil no_crystals No Crystals Form crystals->no_crystals No, Clear reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed slow_cool Cool Slowly reheat_add_solvent->slow_cool

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Fluoro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 4-Fluoro-2-(trifluoromethyl)benzoic acid. This resource aims to address common experimental challenges and provide detailed methodologies to enhance reaction success.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues encountered during experiments.

Amide Coupling

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the common causes?

A1: Low yields in amide coupling with this substrate are often attributed to its electronic properties and steric hindrance. The primary reasons include:

  • Reduced Carboxylate Reactivity: The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups decrease the nucleophilicity of the carboxylate, making it less reactive towards coupling agents.

  • Steric Hindrance: The ortho-trifluoromethyl group can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.[1]

  • Poor Amine Nucleophilicity: If the amine coupling partner is also electron-deficient or sterically hindered, the reaction becomes even more challenging.

  • Incomplete Activation: The chosen coupling reagent may not be potent enough to efficiently activate the electron-deficient carboxylic acid.

  • Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated ester intermediate, reverting it to the carboxylic acid.[2]

Q2: Which coupling reagents are most effective for this compound?

A2: For challenging substrates like this compound, more powerful coupling reagents are generally required. Consider the following options:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters. HATU is often a good first choice for difficult couplings.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP can also be very effective and are sometimes associated with lower rates of racemization.

  • Acyl Fluoride Formation: In-situ formation of the acyl fluoride using reagents like TFFH or BTFFH can be a powerful strategy to overcome steric hindrance and improve reactivity. Acyl fluorides are less sterically demanding than many other activated intermediates.[3]

Q3: I am observing significant epimerization in my chiral amine during the coupling reaction. How can I minimize this?

A3: Epimerization is a common side reaction, especially with highly activated carboxylic acids. To mitigate this:

  • Use Racemization Suppressing Additives: Additives like HOBt or OxymaPure are essential when using carbodiimide coupling reagents (e.g., EDC, DCC). For more challenging cases, HOAt is often superior.

  • Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using stronger, more nucleophilic bases if possible.

Suzuki-Miyaura Coupling

Q4: I am attempting a Suzuki-Miyaura coupling to replace the fluorine atom on this compound, but the reaction is not proceeding. What are the likely issues?

A4: The C-F bond is the strongest carbon-halogen bond, making its activation in Suzuki-Miyaura coupling challenging. Key issues include:

  • Catalyst System: Standard palladium catalysts may not be active enough to cleave the C-F bond. Specialized, electron-rich, and bulky phosphine ligands are often necessary. Ligands like SPhos, XPhos, or RuPhos are good starting points.[4]

  • Base Selection: A strong base is typically required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.

  • Reaction Temperature: Higher temperatures (often >100 °C) are usually necessary to promote the oxidative addition to the C-F bond.

  • Protodeboronation: Electron-deficient arylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Using anhydrous solvents and a strong base can help minimize this side reaction.[4]

Buchwald-Hartwig Amination

Q5: Can I perform a Buchwald-Hartwig amination on the C-F bond of this compound? What are the expected challenges?

A5: Similar to Suzuki-Miyaura coupling, the primary challenge is the strength of the C-F bond. However, the presence of the ortho-trifluoromethyl and para-carboxyl groups makes the aryl ring electron-deficient, which can facilitate the reaction.

  • Catalyst and Ligand: Highly active palladium catalysts with bulky, electron-rich phosphine ligands are crucial. Systems based on ligands like BrettPhos or the Josiphos family have shown success in C-F amination.

  • Base: A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Esterification

Q6: My Fischer esterification of this compound is slow and gives a low yield. How can I improve it?

A6: Fischer esterification is an equilibrium-limited reaction. The electron-withdrawing groups on the benzoic acid can also slightly deactivate the carbonyl group towards nucleophilic attack.

  • Water Removal: The water produced during the reaction must be removed to drive the equilibrium towards the ester product. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of the alcohol reactant.[5]

  • Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is necessary. For methyl esters, boron trifluoride-methanol complex (BF₃·MeOH) is also very effective.

  • Alternative Methods: If Fischer esterification is not effective, consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. Steglich esterification using DCC/DMAP is a milder alternative but may be less effective for this electron-deficient substrate.[5]

Data Presentation

The following tables summarize representative reaction conditions for various coupling reactions with substrates similar to this compound. These should be considered as starting points for optimization.

Table 1: Representative Conditions for Amide Coupling of Substituted Benzoic Acids

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
4-(Trifluoromethyl)benzoic acidSalicylanilideDCC-DMFRT2475-85
2-(Trifluoromethyl)benzoic acidVarious AminesHATUDIPEADMFRT2-480-95
4-Fluorobenzoic acidAnilineEDC/HOBtDIPEADCMRT1288
Sterically Hindered Benzoic AcidElectron Deficient AmineBTFFHDIPEACH₂Cl₂802485

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides

Aryl FluorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Fluorobenzoic AcidPhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1101885
1-Fluoro-4-nitrobenzene4-Methoxyphenylboronic AcidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1001292
1-Fluoro-2-(trifluoromethyl)benzenePhenylboronic AcidNiCl₂(dppp) (10)-K₃PO₄ (2)Dioxane802478

Table 3: Representative Conditions for Esterification of Fluorinated Benzoic Acids

Carboxylic AcidAlcoholCatalystMethodTemp. (°C)Time (h)Yield (%)
2-Fluorobenzoic AcidEthanolH₂SO₄ (cat.)Reflux80485
Various Fluorobenzoic AcidsMethanolUiO-66-NH₂Sealed Tube15010High
4-(Trifluoromethyl)benzoic acidMethanolBF₃·MeOHReflux65295

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 equiv.) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Fluoride
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with the inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Amide_Coupling_Troubleshooting start Low Amide Yield cause1 Poor Carboxylic Acid Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Low Amine Nucleophilicity start->cause3 cause4 Side Reactions (e.g., Epimerization) start->cause4 solution1a Use Stronger Coupling Reagent (HATU, HCTU, PyBOP) cause1->solution1a solution1b In-situ Acyl Fluoride Formation (TFFH, BTFFH) cause1->solution1b cause2->solution1b solution2a Increase Reaction Temperature cause2->solution2a solution2b Prolong Reaction Time cause2->solution2b solution3 Use less hindered amine if possible cause3->solution3 solution4a Add Racemization Suppressor (HOAt, Oxyma) cause4->solution4a solution4b Lower Reaction Temperature cause4->solution4b

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Combine Aryl Fluoride, Boronic Acid, Base, Catalyst, and Ligand prep2 Seal and Purge with Inert Gas prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Heat to 100-120 °C with Vigorous Stirring prep3->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool and Dilute with EtOAc and Water react2->workup1 workup2 Separate, Wash, Dry, and Concentrate workup1->workup2 workup3 Purify by Chromatography or Recrystallization workup2->workup3

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate or Proceeds Sluggishly

Possible Causes and Solutions

CauseTroubleshooting Steps
Presence of Moisture Ensure all glassware is rigorously dried, either in an oven at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., Nitrogen or Argon). Solvents such as Tetrahydrofuran (THF) must be anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-purity anhydrous solvent.
Passivated Magnesium Surface The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide (MgO) that inhibits the reaction. Use fresh, shiny magnesium turnings. If the magnesium appears dull, activation is necessary. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.
Low Purity of Starting Material Impurities in the 2-bromo-5-fluorotrifluoromethylbenzene, particularly residual water or other electrophilic impurities, can quench the Grignard reagent. Ensure the starting halide is of high purity and free from moisture.
Insufficient Activation Energy The reaction may have a long induction period. After adding a small amount of the aryl halide to the magnesium, gentle warming or sonication can help initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady rate.
Issue 2: Low Yield of this compound

Possible Causes and Solutions

CauseTroubleshooting Steps
Incomplete Grignard Reagent Formation Monitor the consumption of magnesium. If a significant amount of magnesium remains after the addition of the aryl halide, the Grignard formation was likely incomplete. Re-evaluate the activation of magnesium and the purity of all reagents and solvents.
Side Reactions of the Grignard Reagent The primary side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted 2-bromo-5-fluorotrifluoromethylbenzene to form a biphenyl impurity. To minimize this, ensure a slow, controlled addition of the aryl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Avoid high reaction temperatures which can favor this coupling.
Inefficient Carboxylation Ensure efficient delivery of dry carbon dioxide (CO₂) gas into the reaction mixture. For larger scale reactions, bubbling CO₂ gas through the solution with vigorous stirring is necessary. The use of a CO₂ atmosphere in the headspace is also recommended. Incomplete carboxylation can lead to the formation of byproducts upon workup.
Loss of Product During Workup This compound has some solubility in acidic water. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) during the workup. Back-extraction of the combined organic layers with a basic aqueous solution (e.g., sodium bicarbonate) can help to isolate the acidic product from neutral impurities.
Thermal Instability of the Grignard Reagent Trifluoromethyl-substituted Grignard reagents can be thermally unstable. It is crucial to maintain the recommended reaction temperature and avoid localized overheating.
Issue 3: Impure Final Product

Possible Causes and Solutions

ImpuritySourceMitigation and Removal
Unreacted 2-bromo-5-fluorotrifluoro-methylbenzene Incomplete Grignard reagent formation.Optimize Grignard formation conditions. Can be removed by purification techniques such as recrystallization or column chromatography.
4,4'-Difluoro-2,2'-bis(trifluoro-methyl)biphenyl Wurtz-type coupling side reaction.Slow addition of aryl halide and temperature control during Grignard formation. This non-polar impurity can be separated from the acidic product by extraction with a basic aqueous solution.
1-Fluoro-3-(trifluoromethyl)benzene Protonation of the Grignard reagent by a proton source (e.g., water).Strict anhydrous conditions. Can be removed by purification.
Benzoic acid derivatives from impurities in starting material Impurities in the 2-bromo-5-fluorotrifluoro-methylbenzene.Use high-purity starting materials. Purification of the final product may be required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Grignard reagent formation and the carboxylation step?

A1: For the Grignard reagent formation, the reaction is typically initiated at room temperature and then maintained at a gentle reflux of the solvent (e.g., THF, ~66°C). The carboxylation step is usually carried out at a lower temperature, often between 0°C and room temperature, to minimize side reactions and ensure efficient capture of the Grignard reagent by CO₂.

Q2: How does the concentration of the Grignard reagent affect the reaction on a larger scale?

A2: Higher concentrations of trifluoromethyl-substituted Grignard reagents can lead to thermal instability and an increased risk of runaway reactions. For scale-up, it is advisable to work at moderate concentrations (e.g., 0.5-1.0 M) and ensure efficient heat dissipation through proper reactor design and cooling.

Q3: What are the key safety considerations for the scale-up synthesis of this compound?

A3: The primary safety concerns are the exothermic nature of the Grignard reagent formation and the potential thermal instability of the Grignard reagent itself. A thorough risk assessment should be conducted, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction. Adequate cooling capacity and an emergency quenching plan are essential for a safe scale-up. The use of anhydrous solvents and reagents under an inert atmosphere is critical to prevent uncontrolled reactions.

Q4: Can I use a different solvent instead of THF?

A4: While other ethereal solvents like diethyl ether can be used for Grignard reactions, THF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent. The choice of solvent can impact the reaction kinetics and the solubility of intermediates, so any change should be carefully evaluated at a small scale first.

Q5: How can I monitor the progress of the Grignard reaction?

A5: On a laboratory scale, the disappearance of the magnesium metal is a visual indicator of reaction completion. For a more quantitative assessment, in-process control (IPC) methods such as quenching an aliquot of the reaction mixture with iodine followed by titration, or GC/HPLC analysis of quenched samples to determine the amount of unreacted starting material, can be employed.

Data Presentation

Table 1: Effect of Key Parameters on Reaction Yield (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 5065 (Reflux)80
Aryl Halide Addition Time (h) 124
Grignard Reagent Concentration (M) 0.51.01.5
Yield (%) 758570 (Increased biphenyl)
Purity (%) 989790

Note: This table presents illustrative data to highlight general trends. Optimal conditions should be determined experimentally.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Materials:

  • 2-bromo-5-fluorotrifluoromethylbenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (CO₂) gas

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, a nitrogen/vacuum inlet, and an addition funnel is assembled and dried thoroughly.

  • Grignard Reagent Formation:

    • The reactor is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine under a nitrogen atmosphere.

    • Anhydrous THF is added to cover the magnesium.

    • A small portion of a solution of 2-bromo-5-fluorotrifluoromethylbenzene (1.0 equivalent) in anhydrous THF is added to initiate the reaction. Initiation is indicated by a gentle reflux and a change in color.

    • Once the reaction has started, the remaining solution of 2-bromo-5-fluorotrifluoromethylbenzene is added dropwise via the addition funnel at a rate that maintains a steady reflux. The internal temperature should be monitored and controlled using the reactor jacket.

    • After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Carboxylation:

    • The reaction mixture is cooled to 0-10°C.

    • Dry carbon dioxide gas is bubbled through the vigorously stirred solution for several hours. The reaction is typically monitored by IPC until the consumption of the Grignard reagent is complete.

  • Workup and Isolation:

    • The reaction mixture is carefully quenched by the slow addition of aqueous HCl at a low temperature.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are extracted with a saturated sodium bicarbonate solution.

    • The aqueous basic layer is then acidified with concentrated HCl to precipitate the this compound.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification:

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification start_material 2-bromo-5-fluorotrifluoro- methylbenzene + Mg activation Activation (Iodine) start_material->activation Initiation grignard Grignard Reagent (in THF) activation->grignard Exothermic Reaction co2 Dry CO2 Gas grignard->co2 Carboxylation Step magnesium_salt Magnesium Carboxylate Salt co2->magnesium_salt acid_quench Acidic Quench (HCl) magnesium_salt->acid_quench Workup extraction Extraction & Isolation acid_quench->extraction purification Recrystallization extraction->purification final_product 4-Fluoro-2-(trifluoromethyl) benzoic Acid purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_initiation Initiation Issues cluster_reaction Reaction Issues cluster_workup Workup/Purity Issues start Low Yield or Failed Reaction check_moisture Check for Moisture (Reagents, Glassware, Solvent) start->check_moisture No reaction start? check_mg Check Mg Activation start->check_mg Sluggish start? check_temp Monitor Temperature (Avoid Overheating) start->check_temp Low yield? check_extraction Thorough Extraction? start->check_extraction Product loss? check_addition Slow Halide Addition? check_temp->check_addition check_carboxylation Efficient CO2 Delivery? check_addition->check_carboxylation analyze_impurities Analyze for Impurities (e.g., Biphenyl) check_extraction->analyze_impurities

Degradation pathways of 4-Fluoro-2-(trifluoromethyl)benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 4-Fluoro-2-(trifluoromethyl)benzoic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated benzoic acid derivative.[1] It serves as a crucial intermediate in organic and pharmaceutical chemistry, commonly used in the synthesis of drug molecules, health products, and fragrances.[2] Its structure, featuring a carboxylic acid, a fluorine atom, and a trifluoromethyl group, allows for various chemical transformations, such as the reduction of the carboxyl group or condensation reactions to form esters.[2]

Q2: What are the expected degradation pathways for this molecule under stress conditions?

A2: While specific degradation studies on this compound are not extensively documented, potential degradation pathways can be inferred from studies on similar fluorinated aromatic compounds. Key degradation routes may include:

  • Hydrolysis: Although the C-F bond is generally stable, the trifluoromethyl (CF3) group can undergo hydrolysis under certain activating conditions to form a carboxylic acid group.[3]

  • Photodegradation: Exposure to UV light, particularly in the presence of a photocatalyst like TiO2, can lead to dehalogenation (loss of fluorine) and hydroxylation of the aromatic ring.[4][5] Studies on related compounds show that degradation can proceed through the formation of hydroxylated intermediates.[6]

  • Thermal Degradation: At elevated temperatures, fluoropolymers and perfluoroalkyl carboxylic acids (PFCAs) can decompose.[7][8][9] The primary pathways involve the cleavage of C-C and C-O bonds. For this compound, this could potentially lead to decarboxylation or fragmentation of the trifluoromethyl group.

  • Microbial Degradation: Certain bacteria can degrade fluorobenzoates, often initiating attack via dioxygenase enzymes to form catechols, followed by ring cleavage.[6]

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[10] To develop such a method, typically using RP-HPLC, you must perform forced degradation studies.[11][12] These studies intentionally stress the molecule to produce potential degradants. The goal is to achieve 1% to 30% degradation to ensure the analytical method can separate and detect these new peaks from the parent compound.[10]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram after my reaction. How do I know if they are degradation products?

Solution:

  • Run a Control: Analyze a sample of your starting material, this compound, under the same analytical conditions. This will confirm its retention time and purity.

  • Perform Forced Degradation: Subject your compound to controlled stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols below.[10][13] This will help you intentionally generate likely degradation products.

  • Compare Chromatograms: Compare the chromatograms from your reaction mixture with those from the forced degradation studies. Matching retention times can provide strong evidence for the identity of the degradation products.

  • Use Mass Spectrometry (LC-MS): For definitive identification, couple your liquid chromatography with a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.[5]

Issue 2: My compound appears to be completely degrading under basic hydrolytic conditions. What should I do?

Solution: The trifluoromethyl group can be susceptible to hydrolysis under strong basic conditions.[3] If degradation is too extensive, you should modify your experimental parameters.

  • Reduce Reagent Concentration: Lower the concentration of the base (e.g., from 1.0N NaOH to 0.1N or 0.01N NaOH).[14]

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).[10]

  • Shorten Exposure Time: Reduce the duration of the stress test from several hours to 30 minutes or less.[10] The objective is to achieve partial degradation (1-30%) to develop a suitable stability-indicating method.[10]

Issue 3: I don't see any degradation under photolytic stress. Is my experiment set up correctly?

Solution: Photodegradation can be slow without a catalyst.

  • Check Light Source: Ensure you are using a light source that provides sufficient energy, as specified in ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[13]

  • Consider a Photocatalyst: The degradation of fluorinated aromatics is often enhanced in the presence of a photocatalyst like titanium dioxide (TiO2) or gallium oxide (Ga2O3).[4][15] Consider preparing your sample in a solution with a suspension of a suitable catalyst.

  • Increase Exposure Time: If no degradation is observed after the standard duration, you may need to extend the exposure time. However, be mindful that over-stressing can lead to secondary degradation products not relevant to normal storage conditions.[14]

Experimental Protocols & Data

Forced Degradation Experimental Design

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[12] The following table outlines typical starting conditions for these studies. The goal is to achieve 1-30% degradation, so conditions should be adjusted if degradation is too rapid or absent.[10]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1N HCl60°C30 minutesHydrolysis of CF3 group, Decarboxylation
Base Hydrolysis 0.1N NaOH60°C30 minutesHydrolysis of CF3 group, Decarboxylation
Oxidation 3-6% H₂O₂Room Temp24 hoursRing hydroxylation, formation of N-oxides (if applicable)
Thermal Dry Heat70°C48 hoursDecarboxylation, Fragmentation
Photolytic ICH Q1B compliant light sourceRoom TempPer ICH Q1BDefluorination, Ring Opening

Table based on common forced degradation conditions outlined in pharmaceutical guidelines.[10][14]

Detailed Methodologies

1. Protocol for Acid/Base Hydrolysis:

  • Accurately weigh 10 mg of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., methanol, acetonitrile).

  • Add 10 mL of 0.1N HCl (for acid hydrolysis) or 0.1N NaOH (for base hydrolysis).

  • Heat the mixture in a water bath at 60°C for 30 minutes.[10]

  • After cooling to room temperature, neutralize the solution (for base hydrolysis, add 0.1N HCl; for acid, add 0.1N NaOH) to stop the reaction.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

2. Protocol for Oxidative Degradation:

  • Dissolve 10 mg of the compound in a suitable solvent.

  • Add 10 mL of 3-6% hydrogen peroxide (H₂O₂).[11]

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

3. Protocol for Thermal Degradation:

  • Place 10 mg of the solid compound in a vial and keep it in a hot air oven maintained at 70°C for 48 hours.

  • After the specified time, remove the sample, allow it to cool, dissolve it in a suitable solvent, dilute to the mark, and analyze by HPLC.

4. Protocol for Photolytic Degradation:

  • Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • At the end of the exposure, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.

Visualizations

Logical Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_analysis Analysis & Evaluation cluster_decision Decision cluster_outcome Outcome start Prepare Stock Solution of This compound stress Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress analyze Analyze Stressed Samples and Control via HPLC stress->analyze evaluate Evaluate Degradation (Target: 1-30%) analyze->evaluate check Degradation Adequate? evaluate->check adjust Adjust Stress Conditions (Time, Temp, Conc.) check->adjust No finish Proceed to Method Validation and Degradant Identification (LC-MS) check->finish Yes adjust->stress

Caption: Workflow for conducting forced degradation studies.

Hypothesized Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis / Oxidation cluster_thermolysis Thermolysis parent This compound hydrolysis_prod 4-Fluoro-2-carboxybenzoic acid (Isophthalic acid derivative) parent->hydrolysis_prod H₂O / H⁺ or OH⁻ photo_prod1 Hydroxylated Intermediate parent->photo_prod1 UV, H₂O₂ thermal_prod 3-Fluorotrifluorotoluene (Decarboxylation) parent->thermal_prod Heat (Δ) photo_prod2 Defluorinated Product photo_prod1->photo_prod2 Further Reaction

Caption: Hypothesized degradation pathways for the title compound.

Troubleshooting Logic for Unexpected Degradation

G start Unexpected Peak Observed in Reaction Sample q1 Is the peak present in the starting material control? start->q1 a1_yes Peak is a starting material impurity. q1->a1_yes Yes a1_no Peak is likely a product or degradant. q1->a1_no No q2 Does the peak match any from forced degradation studies? a1_no->q2 a2_yes Peak is a known degradant. Identify specific stress condition. q2->a2_yes Yes a2_no Peak is likely a reaction byproduct or novel degradant. q2->a2_no No end Characterize peak using LC-MS to confirm structure. a2_yes->end a2_no->end

References

Resolving solubility issues with 4-Fluoro-2-(trifluoromethyl)benzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with 4-Fluoro-2-(trifluoromethyl)benzoic acid, particularly concerning its solubility in reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to light yellow crystalline solid.[1] Its solubility is dictated by the interplay of its functional groups: the polar, acidic carboxylic acid group, and the bulky, electron-withdrawing trifluoromethyl and fluoro groups.

  • Polar Organic Solvents : It generally exhibits good solubility in polar organic solvents such as methanol, ethanol, acetone, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[1][2] The carboxylic acid group can form hydrogen bonds with these solvents, aiding dissolution.

  • Aqueous Solutions : The compound is moderately to slightly soluble in cold water.[3] Its solubility in aqueous media is highly dependent on pH.

  • Non-Polar Solvents : Solubility is limited in non-polar solvents like hexanes and toluene.

Q2: I am having difficulty dissolving the acid in my reaction solvent. What steps can I take?

Difficulty in dissolving this compound is a common issue. Follow this systematic troubleshooting guide to address the problem.

Troubleshooting Workflow for Solubility Issues

G cluster_0 Troubleshooting Solubility cluster_1 Physical Methods Details cluster_2 Chemical Methods Details start Initial Problem: Acid won't dissolve check_purity Step 1: Verify Purity (NMR, LC-MS) start->check_purity solvent_select Step 2: Re-evaluate Solvent (See Table 1) check_purity->solvent_select If pure physical Step 3: Apply Physical Methods solvent_select->physical success Resolution: Solubility Achieved solvent_select->success If soluble chemical Step 4: Use Chemical Methods physical->chemical If still insoluble physical->success If soluble sonicate Sonication (5-15 min) physical->sonicate heat Gentle Warming (Monitor temperature) physical->heat chemical->success cosolvent Add Co-solvent (e.g., 5-10% DMF in DCM) chemical->cosolvent ph_adjust Adjust pH (for aqueous/protic media) Add base (e.g., Et3N, DIPEA) chemical->ph_adjust

Caption: A stepwise guide for troubleshooting solubility problems.

  • Verify Material Purity : Ensure the starting material is pure and free of insoluble contaminants.

  • Solvent Selection : Consult the solvent solubility table below (Table 1). Dichloromethane (DCM) is often a starting point, but co-solvents may be necessary. For amide couplings, polar aprotic solvents like DMF or NMP are effective but present environmental and health concerns.[4] Greener alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) are increasingly being used.[4]

  • Apply Gentle Heat : Warming the mixture can significantly increase the rate of dissolution and solubility. Be cautious not to exceed the thermal stability limits of your reactants or solvent boiling points.

  • Use Sonication : Immersing the flask in an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

  • Add a Co-solvent : If the acid is poorly soluble in the primary solvent, adding a small amount of a stronger, miscible co-solvent in which the acid is highly soluble (e.g., 5-10% DMF in DCM) can resolve the issue.

  • Convert to a Salt : For reactions in polar, protic solvents, adding a non-nucleophilic organic base (like triethylamine or DIPEA) will deprotonate the carboxylic acid to form a more soluble carboxylate salt. This is a standard part of many amide coupling protocols.[5]

Q3: How does pH affect the solubility of this compound?

The solubility of this carboxylic acid in aqueous solutions is highly pH-dependent.

  • Acidic pH (pH < pKa) : The compound exists primarily in its protonated, neutral form (-COOH). This form has lower solubility in water.

  • Basic pH (pH > pKa) : The compound is deprotonated to its carboxylate salt form (-COO⁻). This ionic form is significantly more soluble in water and other polar protic solvents. The pKa is estimated to be around 3.7, similar to other trifluoromethyl benzoic acids.[6]

Q4: My compound precipitated out of solution mid-reaction. What could be the cause?

Precipitation during a reaction can occur for several reasons:

  • Change in Polarity : The polarity of the reaction mixture may change as reactants are consumed and products are formed. If the product is less soluble than the starting material in the chosen solvent system, it may precipitate.

  • Temperature Fluctuation : If the reaction was initially heated to dissolve the starting material and then cooled, the product or remaining starting material may crash out of solution.

  • Formation of an Insoluble Salt : In reactions involving bases or other ionic reagents, an insoluble salt of the starting material or product may form. For example, in an amide coupling, the amine-acid salt may have different solubility properties.

To mitigate this, consider using a solvent system in which both the starting materials and the expected product are known to be soluble, or increase the solvent volume to keep all components in solution.

Data & Recommended Solvents

Table 1: Qualitative Solubility of this compound
Solvent CategorySolvent NameSolubilityNotes
Polar Aprotic N,N-Dimethylformamide (DMF)HighOften used for amide couplings.
Dimethyl Sulfoxide (DMSO)HighUse freshly opened DMSO as it can be hygroscopic.[7]
Acetonitrile (MeCN)ModerateMay require warming or a co-solvent.
Tetrahydrofuran (THF)Moderate-HighGood general-purpose solvent.
Ethyl Acetate (EtOAc)ModerateA greener alternative for some reactions.[4]
Polar Protic Methanol (MeOH)HighGood solubility.[1] Can participate in esterification.
Ethanol (EtOH)HighSimilar to methanol.
WaterLow (pH dependent)Solubility increases significantly at basic pH.
Chlorinated Dichloromethane (DCM)Low-ModerateCommonly used but often requires a co-solvent.[1]
Non-Polar TolueneLowGenerally not a good solvent for this acid.
HexanesVery LowInsoluble.
Table 2: Recommended Starting Solvents for Common Reactions
Reaction TypeRecommended Solvent SystemKey Considerations
Amide Coupling DMF or DCM/DMF (9:1)DMF ensures solubility of the acid and activated species.
Acetonitrile (MeCN)Good alternative to chlorinated solvents.
2-MeTHF or CPME"Green" solvent alternatives to DMF and DCM.[4][8][9]
Esterification (Fischer) Excess Alcohol (e.g., MeOH, EtOH)The alcohol serves as both reactant and solvent.
Toluene with Dean-StarkFor reactions with higher boiling alcohols to remove water.
Acid Chloride Formation DCM with catalytic DMFThionyl chloride or oxalyl chloride are common reagents.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aprotic Solvent
  • Preparation : To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 208 mg, 1.0 mmol).

  • Solvent Addition : Add the desired solvent (e.g., anhydrous DMF, 5 mL) to achieve the target concentration (e.g., 0.2 M).

  • Dissolution : Stir the mixture at room temperature.

  • Troubleshooting : If full dissolution is not achieved within 10 minutes, place the vial in a sonicator bath for 5-10 minutes. If solids persist, gently warm the mixture to 35-40°C until a clear solution is obtained.

  • Storage : Once dissolved, cool the solution to room temperature. Store under an inert atmosphere (N₂ or Ar) if the solution is to be used for moisture-sensitive reactions.

Protocol 2: Amide Coupling Reaction with Solubility Troubleshooting

This protocol illustrates a standard amide coupling using HATU, where ensuring initial solubility is critical for success.

Amide Coupling Experimental Workflow

G cluster_workflow Amide Coupling Workflow cluster_critical Critical Solubility Point dissolve_acid 1. Dissolve Acid (4-Fluoro-2-(CF3)benzoic acid) in Anhydrous DMF add_base 2. Add Base (e.g., DIPEA) Stir 5 min dissolve_acid->add_base dissolve_acid_note Ensure a homogenous solution before proceeding. Incomplete dissolution leads to low yield. dissolve_acid->dissolve_acid_note add_coupler 3. Add Coupling Reagent (e.g., HATU) Stir 15 min (Activation) add_base->add_coupler add_amine 4. Add Amine (In solution) add_coupler->add_amine react 5. Reaction (RT to 40°C, 2-16h) Monitor by LC-MS/TLC add_amine->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Purification (Chromatography) workup->purify

Caption: Workflow for a typical amide coupling reaction.

  • Dissolution of Acid : In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. (Critical Step: Ensure complete dissolution, using the troubleshooting steps above if necessary, before proceeding) .

  • Addition of Base : Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 5 minutes at room temperature. The base deprotonates the acid, forming the soluble carboxylate.

  • Activation : Add the coupling reagent (e.g., HATU, 1.1 eq) to the mixture. Stir at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Addition of Amine : Add the desired amine (1.1 eq), either neat or as a solution in DMF.

  • Reaction Monitoring : Stir the reaction at room temperature overnight. Monitor the progress by TLC or LC-MS until the starting acid is consumed. Gentle heating (e.g., 40-50°C) can be applied if the reaction is sluggish.

  • Workup : Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Side reactions to avoid when using 4-Fluoro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 4-Fluoro-2-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes?

Low yields in amide coupling reactions with this substrate are frequently due to the significant steric hindrance caused by the ortho-trifluoromethyl group. This bulky group can impede the approach of the amine to the activated carboxylic acid. Other contributing factors include incomplete activation of the carboxylic acid and deactivation of the amine.

Q2: What are the most likely side reactions during amide coupling with this compound?

The primary side reactions to consider are:

  • Hydrolysis of the activated ester: Any moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting benzoic acid.

  • Formation of a guanidinium byproduct: When using uronium/aminium-based coupling reagents like HATU or HBTU, the amine can react with the coupling reagent itself, forming a guanidinium byproduct. The order and timing of reagent addition are crucial to minimize this.

  • Racemization: If the amine component is chiral, racemization can occur, especially with prolonged reaction times or elevated temperatures.

Q3: What side reactions should I be aware of during the esterification of this compound?

During esterification, particularly under strongly acidic conditions, the following side reactions can occur:

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring is a possibility.

  • Dehydration of the alcohol: If using a secondary or tertiary alcohol, dehydration to form an alkene can compete with the esterification reaction.

  • Incomplete reaction: Due to the steric hindrance of the trifluoromethyl group, the reaction may not go to completion, leaving unreacted starting material.

Q4: Can this compound undergo decarboxylation?

Yes, fluorinated benzoic acids can undergo decarboxylation, particularly at elevated temperatures and in the presence of a catalyst such as copper.[1] While specific conditions for this compound are not extensively reported, it is a potential side reaction to consider, especially in reactions requiring high heat over extended periods.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low Yield of the Desired Amide

Possible Cause Troubleshooting Steps Expected Outcome
Steric Hindrance 1. Choice of Coupling Reagent: Employ more potent coupling reagents designed for sterically hindered substrates, such as HATU, HBTU, or COMU. 2. Reaction Time and Temperature: Increase the reaction time (e.g., up to 24 hours) and/or moderately increase the temperature (e.g., to 40-50 °C) to overcome the activation energy barrier.Improved conversion to the desired amide.
Incomplete Carboxylic Acid Activation 1. Pre-activation: Activate the this compound with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a sufficient time (e.g., 15-30 minutes) before adding the amine. 2. Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent.More efficient formation of the active ester intermediate, leading to higher product yield.
Amine Reactivity 1. Base: Use a non-nucleophilic base like DIPEA to ensure the amine is in its free, nucleophilic form. 2. Salt Form: If the amine is a salt (e.g., HCl or TFA salt), use an additional equivalent of base to neutralize it.Enhanced nucleophilicity of the amine, promoting the desired reaction.
Esterification Reactions

Issue: Formation of Byproducts

Possible Cause Troubleshooting Steps Expected Outcome
Acid-Catalyzed Side Reactions (e.g., Sulfonation) 1. Milder Catalyst: Replace strong mineral acids like H₂SO₄ with milder catalysts such as p-toluenesulfonic acid (p-TsOH) or use a solid-supported acid catalyst. 2. Alternative Methods: Consider non-acidic esterification methods like the Steglich esterification (DCC/DMAP) or conversion to the acyl chloride followed by reaction with the alcohol.Reduced formation of acid-catalyzed byproducts and a cleaner reaction profile.
Incomplete Conversion 1. Excess Alcohol: Use the alcohol as the solvent or in a large excess to drive the equilibrium towards the ester product. 2. Water Removal: Use a Dean-Stark apparatus to remove water as it is formed, pushing the reaction to completion.Increased yield of the desired ester.

Experimental Protocols

Protocol 1: Amide Coupling using HATU for Sterically Hindered Substrates

This protocol is designed to maximize the yield of amide products from this compound.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution.

  • Add HATU (1.1 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered amines, the reaction may require heating to 40-50 °C and/or extended reaction times (up to 24 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification with Azeotropic Removal of Water

This protocol is suitable for the esterification of this compound with primary or secondary alcohols.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the alcohol (3-5 eq.), and toluene.

  • Add a catalytic amount of p-TsOH (0.05-0.1 eq.).

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Signaling Pathway and Experimental Workflow

Pain Signaling Pathway Involving Nav1.7

This compound is a key building block in the synthesis of benzazepinone Nav1.7 blockers, which are investigated as potential treatments for neuropathic pain.[2][3] The voltage-gated sodium channel Nav1.7 plays a critical role in the transmission of pain signals in peripheral sensory neurons.[4][5][6]

PainSignaling cluster_0 Peripheral Nociceptor cluster_1 Spinal Cord (Dorsal Horn) cluster_2 Brain cluster_3 Therapeutic Intervention NoxiousStimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Transduction Signal Transduction NoxiousStimuli->Transduction Nav1_7_activation Nav1.7 Activation (Amplifies generator potential) Transduction->Nav1_7_activation ActionPotential Action Potential Generation Nav1_7_activation->ActionPotential NeurotransmitterRelease Neurotransmitter Release ActionPotential->NeurotransmitterRelease Signal Propagation SecondOrderNeuron Second-Order Neuron Activation NeurotransmitterRelease->SecondOrderNeuron PainPerception Pain Perception SecondOrderNeuron->PainPerception Ascending Pathway Benzazepinone Benzazepinone Blocker (Synthesized from This compound) Benzazepinone->Nav1_7_activation Inhibition

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of benzazepinone blockers.

General Experimental Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the synthesis and purification of an amide using this compound.

AmideWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Dissolve this compound, coupling reagent, and base in anhydrous solvent Activation Pre-activate for 15-30 min Reactants->Activation AmineAddition Add amine solution Activation->AmineAddition Stir Stir at RT or heat if necessary AmineAddition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with water Monitor->Quench If complete Extract Extract with organic solvent Quench->Extract Wash Wash with aq. NaHCO3 and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterization Characterize pure product (NMR, MS, etc.) Purify->Characterization

Caption: A generalized experimental workflow for amide coupling reactions.

References

Technical Support Center: Stabilizing 4-Fluoro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 4-Fluoro-2-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.

Q2: What are the primary degradation pathways for this compound under improper storage?

A2: The primary degradation pathways for this compound include hydrolysis, photodecomposition, and thermal degradation. The trifluoromethyl group is generally stable, but the carboxylic acid and the fluoro-substituted aromatic ring can be susceptible to degradation under harsh conditions.[1]

Q3: Is this compound sensitive to light?

A3: Yes, similar to many aromatic carboxylic acids, this compound can be sensitive to light, particularly UV light.[2] Photodegradation can lead to the formation of impurities. Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light exposure.

Q4: How does humidity affect the stability of this compound?

A4: High humidity can lead to the hydrolysis of the compound, although it is generally considered to be a slow process for benzoic acid derivatives under neutral conditions. However, to ensure long-term purity, it is essential to store it in a desiccated environment or under an inert, dry atmosphere.

Q5: What are the signs of degradation in a sample of this compound?

A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., clumping of the powder), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity of a sample that has been in long-term storage.

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Cause(s) Troubleshooting Step(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH to ensure complete protonation or deprotonation of the carboxylic acid. 2. Use a new column or flush the existing column with a strong solvent. 3. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Increase the column equilibration time between injections.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents for the mobile phase. 2. Run a blank injection with a strong solvent to clean the injector and column.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated detector cell. 3. Mobile phase not properly mixed or degassed.1. Degas the mobile phase and purge the pump. 2. Flush the detector cell with an appropriate solvent. 3. Ensure the mobile phase is well-mixed and degassed before use.

Stability Data

The following tables summarize representative stability data for this compound under various storage and stress conditions. This data is synthesized based on the expected stability of similar fluorinated aromatic compounds and should be used for guidance purposes. Actual stability will depend on the specific storage conditions and purity of the initial material.

Table 1: Long-Term and Accelerated Stability Data
Storage ConditionTime PointPurity (%)Appearance
2-8°C, Dry, Dark 0 months99.8White crystalline powder
12 months99.7No change
24 months99.5No change
25°C / 60% RH 0 months99.8White crystalline powder
6 months99.2No change
12 months98.5Slight yellow tint
40°C / 75% RH 0 months99.8White crystalline powder
3 months97.1Yellowish powder
6 months95.3Yellowish, clumping powder
Table 2: Forced Degradation Study Results
Stress ConditionDurationPurity (%)Major Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours98.54-Fluoro-2-(trifluoromethyl)benzyl alcohol
Base Hydrolysis (0.1 M NaOH, 60°C) 8 hours92.14-Hydroxy-2-(trifluoromethyl)benzoic acid
Oxidative (3% H₂O₂, RT) 24 hours96.7Phenolic derivatives
Thermal (105°C) 72 hours94.2Decarboxylation and other products
Photolytic (UV light, 254 nm) 48 hours89.5Complex mixture of products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the determination of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-30 min: 30% B (equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to 0.1 mg/mL with the mobile phase (initial conditions).

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • The retention time for this compound should be determined. Degradation products are expected to elute at different retention times.

Protocol 2: Forced Degradation Study

Objective: To perform forced degradation studies on this compound to assess its intrinsic stability and identify potential degradation products.

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 105°C for 72 hours. Cool, dissolve in acetonitrile, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in acetonitrile) to UV light (254 nm) for 48 hours. Analyze by HPLC.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Workflow cluster_evaluation Evaluation start Start with pure This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Acquisition (Purity, Impurity Profile) hplc->data pathway Identify Degradation Pathways data->pathway stability Determine Storage Conditions & Shelf-life pathway->stability

Caption: Experimental workflow for stability testing.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_thermal Thermal/Photolytic parent This compound h_prod1 4-Hydroxy-2-(trifluoromethyl)benzoic acid (Base-catalyzed) parent->h_prod1 NaOH / H₂O r_prod1 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (Acid-catalyzed, minor) parent->r_prod1 H⁺ / H₂O tp_prod1 Decarboxylation & Ring-opened products parent->tp_prod1 Heat / UV Light

Caption: Potential degradation pathways.

References

Troubleshooting guide for reactions involving 4-Fluoro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during reactions involving 4-Fluoro-2-(trifluoromethyl)benzoic acid. The unique electronic and steric properties of this compound, namely the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups and the steric hindrance from the ortho-CF₃ group, often require special consideration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with this compound is failing or giving very low yields. What are the primary causes?

A1: Low yields in amide coupling reactions with this substrate are common and typically stem from two main factors:

  • Poor Carboxylic Acid Activation: The electron-withdrawing trifluoromethyl and fluoro groups increase the acidity of the carboxylic acid but can make the carboxylate a weaker nucleophile. This can lead to incomplete activation by standard coupling reagents.

  • Steric Hindrance: The ortho-trifluoromethyl group significantly hinders the approach of the amine to the activated carboxylic acid intermediate, slowing down the reaction rate and allowing side reactions to dominate.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered and electron-deficient acids, high-potency uronium/aminium salt reagents are often superior. Reagents like HATU, HCTU, or COMU are generally more effective than standard carbodiimides like EDC or DCC.[1]

  • Activation to Acyl Fluoride: An alternative strategy for highly hindered couplings is the in situ formation of an acyl fluoride.[2] Reagents like BTFFH can convert the carboxylic acid to the more reactive acyl fluoride, which is smaller and less sterically demanding.

  • Reaction Conditions: Increase the reaction temperature (e.g., to 80 °C) or use microwave irradiation to help overcome the high activation energy barrier.[3]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.

Q2: Which coupling reagent is best for this acid? How do they compare?

A2: The choice of coupling reagent is critical. While EDC/HOBt is a cost-effective starting point, more powerful reagents are often necessary for acceptable yields with this challenging substrate.

Data Presentation: Comparison of Common Amide Coupling Reagents

The following table provides a summary of expected performance for various coupling reagents with challenging substrates like this compound. Yields are representative and may vary based on the specific amine used.

Coupling ReagentAdditiveBaseTypical SolventTypical TimeExpected YieldKey Considerations
EDC HOBtDIPEADMF12-24 hLow to ModerateCost-effective; water-soluble urea byproduct simplifies workup.[4]
DCC HOBtDIPEADCM/DMF12-24 hLow to ModerateForms insoluble DCU byproduct, which can be hard to remove.[5]
HATU NoneDIPEADMF1-4 hHigh Highly efficient for hindered substrates; rapid reaction times.[1][4]
HCTU NoneDIPEADMF1-4 hHigh Similar to HATU in efficiency; often a good alternative.
COMU NoneDIPEADMF1-4 hHigh A safer alternative to benzotriazole-based reagents (like HATU) as it lacks potentially explosive components.[1]
T3P® NonePyridineEtOAc/DCM2-6 hModerate to HighSafe, versatile, and byproducts are water-soluble, leading to easy workup.[4]

Q3: I'm observing side reactions. What are they and how can I prevent them?

A3: A common side reaction, especially with carbodiimide reagents like DCC, is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

Solution:

  • Adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[6] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine. Using HATU is particularly effective as it contains the HOAt moiety within its structure.[7]

Q4: What are the best practices for setting up an esterification reaction with this acid?

A4: Fischer esterification using a strong acid catalyst and an excess of the alcohol is a standard method. However, due to the substrate's properties, driving the reaction to completion is key. A specific protocol for methyl esterification involves conversion to the acyl chloride first.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for coupling this compound, particularly with less nucleophilic or sterically hindered amines.

  • Reagent Preparation: In a dry, argon-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Coupling: Add the amine (1.05 eq) to the activated mixture.

  • Reaction: Continue to stir the reaction at room temperature and monitor its progress using TLC or LC-MS. For very hindered amines, the temperature may be increased to 40-60 °C. Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Methyl Esterification via Acyl Chloride[8]

This two-step procedure is effective for producing the methyl ester.

  • Acyl Chloride Formation: Suspend this compound (1.0 eq) in dichloromethane (DCM). Add a few drops of DMF (catalytic). Under a nitrogen atmosphere, add oxalyl chloride (1.05 eq) dropwise. After gas evolution ceases, reflux the mixture for 15 minutes.

  • Esterification: Cool the reaction mixture. Carefully add methanol (excess, e.g., 5-10 eq). Stir the mixture for 2 hours at room temperature.

  • Workup: Concentrate the reaction mixture. Partition the residue between DCM and water. Wash the organic phase with saturated sodium bicarbonate solution.

  • Purification: Dry the organic phase with anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the methyl ester.

Visualized Workflows and Mechanisms

Troubleshooting Logic for Amide Coupling

This diagram outlines a logical workflow for troubleshooting common issues in amide coupling reactions involving this challenging substrate.

G Troubleshooting Workflow: Amide Coupling start Low Yield or No Reaction cause1 Poor Acid Activation? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Side Reaction? start->cause3 sol1a Switch to stronger coupling agent (e.g., HATU, COMU) cause1->sol1a Solution sol1b Convert to Acyl Fluoride (e.g., use BTFFH) cause1->sol1b Solution sol2a Increase Reaction Temperature (e.g., 40-80 °C) cause2->sol2a Solution sol2b Increase Reaction Time or Use Microwave Heating cause2->sol2b Solution sol3 Add HOBt/HOAt if using carbodiimide (EDC/DCC) cause3->sol3 Solution

Caption: A flowchart for troubleshooting amide coupling reactions.

Mechanism of HATU-Mediated Amide Coupling

The diagram below illustrates the key steps in the activation of a carboxylic acid by HATU, leading to amide bond formation.[8][9][10]

G HATU Coupling Mechanism cluster_activation 1. Acid Activation cluster_coupling 2. Amide Formation RCOOH R-COOH + DIPEA RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation ActiveEster Highly Reactive OAt-Active Ester RCOO->ActiveEster Attack & Rearrangement HATU HATU HATU->ActiveEster Attack & Rearrangement Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2-(trifluoromethyl)benzoic acid and its structural analogs, 4-fluorobenzoic acid and 2-(trifluoromethyl)benzoic acid. Understanding the spectral characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation in research and drug development.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-fluorobenzoic acid and 2-(trifluoromethyl)benzoic acid in deuterated dimethyl sulfoxide (DMSO-d₆). While extensive searches were conducted, publicly available, detailed experimental ¹H and ¹³C NMR data for this compound could not be located. However, based on the analysis of its structural analogs, predicted spectral characteristics are provided.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
This compound Data not available---
~8.2-8.4 (predicted)dd~ J = 8.8, 2.5 HzH-6
~7.8-8.0 (predicted)ddd~ J = 8.8, 8.8, 2.5 HzH-5
~7.6-7.8 (predicted)dd~ J = 8.8, 2.5 HzH-3
~13.5 (predicted)br s-COOH
4-Fluorobenzoic acid 13.06s-COOH
8.01ddJ = 8.8, 5.6H-2, H-6
7.32tJ = 8.8H-3, H-5
2-(Trifluoromethyl)benzoic acid 12.17s-COOH
7.99dJ = 7.8H-6
7.81tJ = 7.6H-4
7.77-7.54m-H-3, H-5

Table 2: ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

CompoundChemical Shift (δ) [ppm]Assignment
This compound Data not available-
~165 (predicted)C=O
~164 (d, ¹JCF ≈ 250 Hz) (predicted)C-4
~133 (q, ²JCF ≈ 30 Hz) (predicted)C-2
~131 (d, ³JCF ≈ 9 Hz) (predicted)C-6
~125 (q, ¹JCF ≈ 275 Hz) (predicted)CF₃
~118 (d, ²JCF ≈ 22 Hz) (predicted)C-5
~115 (d, ²JCF ≈ 21 Hz) (predicted)C-3
~130 (predicted)C-1
4-Fluorobenzoic acid 166.8C=O
165.4 (d, ¹JCF = 252.5 Hz)C-4
132.5 (d, ³JCF = 9.1 Hz)C-2, C-6
127.8C-1
116.0 (d, ²JCF = 22.2 Hz)C-3, C-5
2-(Trifluoromethyl)benzoic acid 167.3C=O
132.8C-6
132.1C-4
130.2C-5
128.8 (q, ²JCF = 32.0 Hz)C-2
126.7 (q, ⁴JCF = 5.0 Hz)C-3
123.5 (q, ¹JCF = 271.0 Hz)CF₃
131.2C-1

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 16 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) is used as the internal standard.

¹³C NMR Spectroscopy:

  • Spectrometer: 101 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (zgpg30)

  • Number of Scans: 1024-4096 (depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: -10 to 200 ppm

  • Referencing: The solvent peak of DMSO-d₆ (δ = 39.52 ppm) is used as the internal standard.

Mandatory Visualizations

The following diagrams illustrate the key NMR signaling pathways and the experimental workflow.

NMR_Signaling_Pathways cluster_1H ¹H NMR Couplings in this compound H3 H-3 H5 H-5 H3->H5 ⁴JHH (meta) F4 F-4 H3->F4 ³JHF CF3_2 CF₃-2 H3->CF3_2 ⁴JHF H6 H-6 H5->H6 ³JHH H5->F4 ³JHF H6->CF3_2 ⁵JHF (long-range)

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling relationships in this compound.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Comparison Spectral_Analysis->Structure_Elucidation

Caption: A generalized experimental workflow for NMR spectral analysis.

A Comparative Guide to the Spectroscopic Analysis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 4-Fluoro-2-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, presents a unique analytical challenge due to the presence of multiple electron-withdrawing groups. This guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound and compares this technique with alternative analytical methods, supported by experimental data and detailed protocols.

Interpreting the Vibrational Fingerprint: FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. The interpretation of the FTIR spectrum of this compound is based on the characteristic absorption frequencies of its key structural motifs: the carboxylic acid group, the trifluoromethyl group, and the carbon-fluorine bond.

While a publicly available, fully annotated spectrum of this compound is limited, a predicted spectrum can be constructed with high confidence by analyzing the spectral data of analogous compounds. The following table summarizes the expected key vibrational bands.

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
3300 - 2500O-H stretch (Carboxylic acid dimer)Broad, StrongThe broadness is a hallmark of the strong hydrogen bonding between carboxylic acid molecules.
~3080 - 3030C-H stretch (Aromatic)MediumCharacteristic of C-H vibrations in the benzene ring.
~1710 - 1680C=O stretch (Carboxylic acid)StrongThe position is influenced by the electron-withdrawing trifluoromethyl and fluoro substituents, which can slightly increase the frequency compared to unsubstituted benzoic acid.
~1600, ~1470C=C stretch (Aromatic ring)MediumThese bands are characteristic of the benzene ring.
~1320 - 1210C-O stretch and O-H in-plane bend (Carboxylic acid)Medium-StrongA coupled vibration that is characteristic of the carboxylic acid group.
~1300 - 1100C-F stretch (Trifluoromethyl group)StrongThe trifluoromethyl group typically shows strong, characteristic absorptions in this region due to the symmetric and asymmetric stretching of the C-F bonds.
~1250 - 1000C-F stretch (Aromatic)StrongThe stretching vibration of the fluorine atom attached directly to the aromatic ring.
~920O-H out-of-plane bend (Carboxylic acid dimer)Broad, MediumAnother characteristic band for dimeric carboxylic acids.

A Comparative Analysis of Analytical Techniques

While FTIR provides valuable structural information, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques. The following table compares FTIR spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), two powerful alternatives for the analysis of fluorinated aromatic compounds.

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C, ¹⁹F)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the absorption of infrared radiation, causing molecular vibrations.Measures the resonance of atomic nuclei in a magnetic field, providing detailed structural information.Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection.
Information Provided Functional group identification.Precise molecular structure, connectivity, and stereochemistry. Quantitative analysis is also possible.Molecular weight determination, elemental composition (with high-resolution MS), and quantification at very low concentrations.
Sample Requirements Typically 1-10 mg, can be solid or liquid.1-10 mg dissolved in a deuterated solvent.Microgram to nanogram quantities, requires a liquid sample or a sample soluble in the mobile phase.
Quantitative Performance Generally semi-quantitative.Highly quantitative with appropriate internal standards.Highly sensitive and quantitative, with Limits of Detection (LOD) often in the ng/mL to pg/mL range. For similar fluorinated benzoic acids, LODs of 0.01 to 0.05 ng/mL have been reported.[1]
Advantages Rapid, non-destructive, and relatively inexpensive.Provides unambiguous structural elucidation. ¹⁹F NMR is particularly powerful for fluorinated compounds.Exceptional sensitivity and selectivity, ideal for complex matrices.
Disadvantages Does not provide detailed connectivity information. Overlapping peaks can be challenging to resolve.Lower throughput, more expensive instrumentation, and requires deuterated solvents.Destructive technique, and ionization efficiency can vary between compounds.

Experimental Protocols

FTIR Spectroscopy: KBr Pellet Method

This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet for the analysis of a solid sample like this compound.

Materials:

  • This compound

  • Spectroscopy-grade KBr powder (dried in an oven at 110°C for at least 2 hours)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In a dry agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the FTIR spectrum according to the instrument's operating procedures. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, starting from initial characterization to detailed structural elucidation and quantification.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Molecular Weight and Purity cluster_3 Final Analysis start Sample of this compound ftir FTIR Spectroscopy start->ftir Functional Group ID nmr NMR Spectroscopy (1H, 13C, 19F) ftir->nmr Confirmation of Functional Groups lcms LC-MS nmr->lcms Structural Hypothesis quant Quantitative Analysis lcms->quant Purity & Concentration report Comprehensive Analytical Report quant->report

Caption: Workflow for Spectroscopic Analysis.

References

Unraveling the Molecular Signature: A Comparative Guide to the Analytical Characterization of 4-Fluoro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characteristics of a compound is paramount. This guide provides a detailed comparison of mass spectrometry and other spectroscopic methods for the characterization of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry. We present experimental data, detailed protocols, and visual workflows to facilitate a comprehensive analysis.

Mass Spectrometry: Deciphering the Fragmentation Fingerprint

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. Electron ionization (EI) at 70 eV leads to characteristic fragmentation patterns that serve as a molecular fingerprint.

The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 208, corresponding to its molecular weight. The subsequent fragmentation provides valuable structural information. The major observed fragments are summarized in the table below.

IonProposed Fragmentm/z
[M]⁺[C₈H₄F₄O₂]⁺208
[M-OH]⁺[C₈H₃F₄O]⁺191
[M-COOH]⁺[C₇H₃F₄]⁺163
[M-COOH-CF₂]⁺[C₆H₃F₂]⁺109

The fragmentation cascade is initiated by the loss of a hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation pathway for benzoic acids, resulting in the formation of an acylium ion at m/z 191. Subsequent loss of a carboxyl radical (•COOH) leads to the fragment at m/z 163. A further fragmentation involving the elimination of a difluorocarbene (:CF₂) from the trifluoromethyl group yields the ion at m/z 109.

Fragmentation_Pathway M [C₈H₄F₄O₂]⁺˙ m/z = 208 (Molecular Ion) F1 [C₈H₃F₄O]⁺ m/z = 191 M->F1 - •OH F2 [C₇H₃F₄]⁺ m/z = 163 M->F2 - •COOH F3 [C₆H₃F₂]⁺ m/z = 109 F2->F3 - :CF₂

Figure 1: Proposed mass spectrometry fragmentation pathway of this compound.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry provides detailed structural information through fragmentation, other spectroscopic techniques offer complementary data for a comprehensive characterization. Here, we compare GC-MS with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Analytical TechniqueInformation ProvidedSample RequirementsThroughput
GC-MS Molecular weight and structural fragments.Volatile, thermally stable (or derivatized).High
¹H & ¹³C NMR Chemical environment of hydrogen and carbon atoms, connectivity.Soluble in deuterated solvents.Medium
FTIR Presence of functional groups.Solid, liquid, or gas.High

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of this compound involves the following steps:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. For optimal peak shape and to prevent thermal degradation in the injector, derivatization of the carboxylic acid group to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) is recommended.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

The "Thin Solid Film" method is a common and straightforward approach for obtaining the FTIR spectrum of a solid compound:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like acetone or methylene chloride.

  • Film Deposition: Apply a drop of the solution onto a KBr or NaCl salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired first and subtracted from the sample spectrum.

Comparative Spectroscopic Data

While a complete experimental dataset for this compound is not publicly available, we can infer its expected spectroscopic characteristics by comparing it with structurally similar compounds: 4-fluorobenzoic acid and 2-(trifluoromethyl)benzoic acid.

Spectroscopic Data4-Fluorobenzoic Acid2-(Trifluoromethyl)benzoic AcidExpected for this compound
¹H NMR (ppm) ~8.1 (d), ~7.2 (t)~8.2 (d), ~7.7 (t), ~7.6 (t), ~7.9 (d)Aromatic protons in the range of 7.5-8.5 ppm, showing complex splitting patterns due to F-H and H-H coupling. The carboxylic acid proton will be a broad singlet >10 ppm.
¹³C NMR (ppm) ~166 (C=O), ~165 (C-F), ~132, ~129, ~115~167 (C=O), ~133, ~132, ~131, ~128, ~127 (CF₃)~165-170 (C=O), ~160-165 (C-F), carbons attached to CF₃ will show splitting, CF₃ carbon will be a quartet around 120-130 ppm.
FTIR (cm⁻¹) ~3000 (O-H), ~1680 (C=O), ~1600, ~1490 (C=C), ~1230 (C-F)~3000 (O-H), ~1700 (C=O), ~1600, ~1450 (C=C), ~1300 (C-F of CF₃)Broad O-H stretch (~2500-3300), sharp C=O stretch (~1700), aromatic C=C stretches (~1600, ~1500), and strong C-F stretches from both the fluoro and trifluoromethyl groups (~1100-1350).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, integrating both mass spectrometry and other spectroscopic techniques for a robust characterization.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data Structure Structural Elucidation & Purity Assessment MS_Data->Structure NMR_Data->Structure FTIR_Data->Structure

Figure 2: Integrated analytical workflow for the characterization of this compound.

By combining the detailed structural insights from mass spectrometry with the complementary data from NMR and FTIR spectroscopy, researchers can achieve a comprehensive and unambiguous characterization of this compound, ensuring its identity and purity for downstream applications in drug discovery and development.

A Comparative Guide to 4-Fluoro-2-(trifluoromethyl)benzoic Acid and 4-Fluoro-3-(trifluoromethyl)benzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable for tailoring the physicochemical and biological properties of molecules. Among these, substituted benzoic acids serve as versatile scaffolds. This guide provides an objective comparison of two constitutional isomers: 4-Fluoro-2-(trifluoromethyl)benzoic acid and 4-Fluoro-3-(trifluoromethyl)benzoic acid. We will delve into their synthesis, physicochemical properties, reactivity, and applications, supported by available data and established chemical principles.

Physicochemical and Spectral Properties

The seemingly subtle shift in the position of the trifluoromethyl group from ortho to meta relative to the carboxylic acid moiety imparts distinct physical and chemical characteristics to these isomers. These properties are crucial determinants of their behavior in synthetic transformations and their suitability for various applications.

PropertyThis compound4-Fluoro-3-(trifluoromethyl)benzoic acid
CAS Number 141179-72-8[1]67515-55-3[2]
Molecular Formula C₈H₄F₄O₂C₈H₄F₄O₂
Molecular Weight 208.11 g/mol [1]208.11 g/mol [3]
Melting Point 121-124 °C[1][4]114-116 °C[2]
Boiling Point 239.0±40.0 °C (Predicted)[4]256.9±40.0 °C (Predicted)[2]
pKa 3.17±0.36 (Predicted)[4]Not explicitly found, but expected to be higher than the ortho isomer.
Solubility Soluble in methanol[4][5]Soluble in methanol[2]

Synthesis of Isomers

While both isomers can be synthesized from fluorinated toluene precursors, the specific synthetic routes differ to achieve the desired substitution pattern.

Synthesis of this compound

A common route to this compound involves a Grignard reaction with subsequent carboxylation.[5]

Synthesis_of_4_Fluoro_2_trifluoromethyl_benzoic_acid start 2-Bromo-5-fluorobenzotrifluoride reagent1 Mg, I₂ (cat.) Anhydrous THF grignard Grignard Reagent reagent1->grignard Reflux reagent2 1. CO₂ (g) 2. H₃O⁺ product This compound reagent2->product Carboxylation

Synthesis of this compound.

Experimental Protocol:

  • To a dried flask containing magnesium turnings and a catalytic amount of iodine, add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[5]

  • Heat the mixture to reflux to initiate the formation of the Grignard reagent.[5]

  • After the formation of the Grignard reagent is complete, cool the reaction mixture and bubble carbon dioxide gas through it.[5]

  • Acidify the reaction mixture with aqueous acid (e.g., HCl) to protonate the carboxylate salt.

  • Extract the product with an organic solvent, dry the organic layer, and purify by recrystallization or column chromatography to yield this compound.[5]

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic acid

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic acid can be achieved through the oxidation of the corresponding toluene derivative.

Synthesis_of_4_Fluoro_3_trifluoromethyl_benzoic_acid start 4-Fluoro-3-(trifluoromethyl)toluene reagent Oxidizing Agent (e.g., KMnO₄, CrO₃) product 4-Fluoro-3-(trifluoromethyl)benzoic acid reagent->product Oxidation

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol (General):

  • In a reaction vessel, dissolve 4-fluoro-3-(trifluoromethyl)toluene in a suitable solvent (e.g., a mixture of pyridine and water).

  • Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the solution while controlling the temperature.

  • Heat the reaction mixture to reflux for several hours until the oxidation is complete.

  • Cool the mixture and work up by filtering off the manganese dioxide byproduct.

  • Acidify the filtrate to precipitate the carboxylic acid.

  • Collect the solid product by filtration and purify by recrystallization.

Reactivity: A Tale of Two Isomers

The key distinction in the reactivity of these two isomers stems from the position of the bulky and electron-withdrawing trifluoromethyl group relative to the carboxylic acid.

The Ortho Effect in this compound

The trifluoromethyl group at the ortho position exerts a significant steric and electronic influence, a phenomenon known as the "ortho effect."

Ortho_Effect cluster_0 This compound Ortho CF₃ Ortho CF₃ COOH group COOH group Ortho CF₃->COOH group Steric Hindrance Twists out of plane Twists out of plane COOH group->Twists out of plane Result Reduced Resonance with Ring Reduced Resonance with Ring Twists out of plane->Reduced Resonance with Ring Consequence Increased Acidity Increased Acidity Reduced Resonance with Ring->Increased Acidity Effect

References

Comparative study of reactivity between fluorinated and non-fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms onto a benzoic acid scaffold profoundly alters its physicochemical properties and chemical reactivity. This guide provides an objective comparison of the reactivity between fluorinated and non-fluorinated benzoic acids, supported by experimental data. Understanding these differences is critical for applications in drug design, chemical synthesis, and materials science, where fine-tuning of acidity, reaction kinetics, and binding interactions is paramount.

Acidity (pKa): A Quantitative Comparison

The most direct measure of the chemical reactivity of a carboxylic acid is its acidity, quantified by the pKa value. A lower pKa indicates a stronger acid. The strong electron-withdrawing inductive effect (-I) of fluorine stabilizes the carboxylate anion, leading to a significant increase in acidity compared to benzoic acid. The magnitude of this effect is dependent on the number and position of the fluorine substituents.[1]

CompoundpKa Value
Benzoic Acid4.20
Monofluorobenzoic Acids
2-Fluorobenzoic acid3.27
3-Fluorobenzoic acid3.86
4-Fluorobenzoic acid4.14
Difluorobenzoic Acids
2,3-Difluorobenzoic acid2.88
2,4-Difluorobenzoic acid2.85
2,5-Difluorobenzoic acid2.87
2,6-Difluorobenzoic acid2.13
3,4-Difluorobenzoic acid3.80
3,5-Difluorobenzoic acid3.37
Trifluorobenzoic Acids
2,3,5-Trifluorobenzoic acid2.59 (Predicted)
2,4,5-Trifluorobenzoic acid2.80
2,4,6-Trifluorobenzoic acid1.83
3,4,5-Trifluorobenzoic acid3.29

Table 1: Experimentally determined pKa values for various fluorobenzoic acids compared to benzoic acid. A lower pKa value signifies a stronger acid.[1]

The data clearly illustrates that fluorination universally increases acidity. The "ortho effect" is particularly noteworthy, where a fluorine atom at the 2-position (ortho to the carboxylic acid) results in a substantial increase in acidity, as seen in 2-fluorobenzoic acid and 2,6-difluorobenzoic acid.[2] This is attributed to a combination of through-space electrostatic interactions and potential intramolecular hydrogen bonding stabilizing the conjugate base.[2]

cluster_non_fluorinated Benzoic Acid cluster_fluorinated Fluorinated Benzoic Acid BA Benzoic Acid (pKa = 4.20) B_Anion Benzoate Anion (Less Stabilized) BA->B_Anion Deprotonation FBA 2-Fluorobenzoic Acid (pKa = 3.27) F_Anion 2-Fluorobenzoate Anion (Stabilized by -I Effect) FBA->F_Anion Deprotonation

Figure 1: Inductive effect of fluorine on benzoic acid acidity.

Reactivity in Amide Bond Formation

Amide synthesis is a fundamental transformation in organic chemistry. The increased electrophilicity of the carbonyl carbon in fluorinated benzoic acids can influence the rate of this reaction. While direct thermal amidation is possible, it often requires high temperatures.[3] More commonly, coupling agents are employed to activate the carboxylic acid.

A widely used method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like hydroxybenzotriazole (HOBt).[4] The following table presents representative data for the amidation of a fluorinated benzoic acid.

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-3-fluoro-5-iodobenzamide1285
2Aniline3-fluoro-5-iodo-N-phenylbenzamide1878
3Morpholine(3-fluoro-5-iodophenyl)(morpholino)methanone1292
4tert-ButylamineN-tert-butyl-3-fluoro-5-iodobenzamide2465

Table 2: Representative yields for the EDC/HOBt mediated amide coupling of 3-fluoro-5-iodobenzoic acid with various amines.[4]

Generally, the enhanced electrophilicity of the carbonyl carbon in fluorinated benzoic acids facilitates nucleophilic attack by the amine, potentially leading to faster reaction rates compared to their non-fluorinated counterparts under similar conditions. However, steric hindrance, both on the acid and the amine, can significantly impact reaction times and yields.

start Combine Fluorinated Benzoic Acid, Amine, HOBt, and DIPEA in DCM cool Cool to 0°C start->cool add_edc Add EDC·HCl cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Amide purify->product

Figure 2: Workflow for EDC/HOBt mediated amide synthesis.

Reactivity in Esterification

Esterification is another key reaction of carboxylic acids. The Fischer esterification, typically catalyzed by a strong acid, is a common method. The kinetics of esterification are influenced by electronic and steric factors. Studies have shown that electron-withdrawing groups, such as fluorine, can increase the velocity of hydrion-catalyzed esterification of substituted benzoic acids by enhancing the electrophilicity of the carbonyl carbon.[5][6]

For instance, the esterification of benzoic acid with methanol has been studied extensively.[7] While direct kinetic comparison data for a wide range of fluorinated benzoic acids under identical conditions is sparse in the literature, the general principle of enhanced electrophilicity suggests that fluorinated benzoic acids would exhibit faster reaction rates than benzoic acid in acid-catalyzed esterifications, assuming steric factors are comparable.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the benzoic acid as a strong base is added.[1]

Apparatus and Reagents:

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

  • Fluorinated or non-fluorinated benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

Procedure:

  • Accurately weigh a sample of the benzoic acid and dissolve it in a known volume of deionized water in the titration vessel.

  • Place the vessel on the magnetic stirrer and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH has risen significantly, well past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH).

Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of amides from benzoic acids.[4]

Materials and Reagents:

  • Fluorinated or non-fluorinated benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the benzoic acid in anhydrous DCM in a round-bottom flask.

  • Add the amine, followed by HOBt, to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIPEA to the stirred solution.

  • Slowly add EDC·HCl portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure amide.[4]

Conclusion

The fluorination of benzoic acid provides a powerful tool for modulating its reactivity. The primary effect is a significant increase in acidity due to the electron-withdrawing nature of fluorine. This enhanced acidity and the increased electrophilicity of the carbonyl carbon generally translate to faster reaction rates in common transformations like amide bond formation and esterification. However, the position and number of fluorine substituents, as well as steric factors, play a crucial role and must be considered for each specific application. The provided protocols offer standardized methods for quantifying these reactivity differences in a laboratory setting.

References

Validating the Structure of Synthesized 4-Fluoro-2-(trifluoromethyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 4-Fluoro-2-(trifluoromethyl)benzoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental methodologies, presents comparative data, and offers insights into the strengths of each technique for unambiguous structural elucidation.

Synthesis Overview

This compound is a valuable intermediate in organic and pharmaceutical chemistry.[1] A common synthetic route involves the Grignard reaction of 2-bromo-5-fluorobenzotrifluoride, followed by carboxylation with carbon dioxide.[1] The crude product is then typically purified via silica gel column chromatography.[1]

G start 2-Bromo-5-fluorobenzotrifluoride + Mg, I2, THF grignard Grignard Reagent Formation start->grignard Reflux carboxylation Carboxylation (CO2) grignard->carboxylation Stir overnight acidification Acidification (HCl) carboxylation->acidification extraction Extraction (Ethyl Acetate) acidification->extraction purification Purification (Silica Gel Chromatography) extraction->purification product This compound purification->product

Caption: General synthesis workflow for this compound.[1]

Core Analytical Validation Techniques

The definitive confirmation of the chemical structure of this compound and its derivatives requires a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information.

G main Synthesized Compound (e.g., this compound) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) main->nmr ms Mass Spectrometry (GC-MS, LC-MS) main->ms ir IR Spectroscopy main->ir xray X-ray Crystallography main->xray info_nmr Provides detailed information on the carbon-hydrogen framework and fluorine environment. nmr->info_nmr info_ms Determines molecular weight and fragmentation patterns, confirming elemental composition. ms->info_ms info_ir Identifies key functional groups (e.g., C=O, O-H). ir->info_ir info_xray Provides definitive 3D molecular structure in the solid state. xray->info_xray

Caption: Interrelation of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Technique Key Observables for this compound Alternative Methods & Comparison
¹H NMR Aromatic protons exhibit complex splitting patterns due to H-H and H-F couplings. The carboxylic acid proton appears as a broad singlet at a downfield chemical shift (>10 ppm).[2]While other techniques confirm the presence of protons, only ¹H NMR provides detailed information about their chemical environment and connectivity.
¹³C NMR The spectrum shows distinct signals for each carbon atom, with characteristic shifts for the carboxylic acid carbon (~165-170 ppm), aromatic carbons, and the trifluoromethyl carbon (quartet due to C-F coupling).[2][3]Mass spectrometry can confirm the number of carbons, but ¹³C NMR reveals their electronic environment and hybridization.
¹⁹F NMR Provides direct information on the fluorine atoms. Two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group, with potential F-F coupling.[2]Elemental analysis can confirm the presence of fluorine, but ¹⁹F NMR is unparalleled for determining the specific chemical environment of each fluorine atom.
Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental formula of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[4][5]

Technique Key Observables for this compound Alternative Methods & Comparison
GC-MS / LC-MS The molecular ion peak [M]⁺ or [M-H]⁻ confirms the molecular weight (208.11 g/mol ).[6] Characteristic fragmentation patterns, such as the loss of -OH, -COOH, and -CF₃, provide further structural evidence.High-resolution mass spectrometry (HRMS) provides a more accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is superior to elemental analysis, which provides only percentage composition.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[7]

Technique Key Observables for this compound Alternative Methods & Comparison
FTIR Strong, broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).[8] Sharp, strong absorption for the C=O (carbonyl) stretch (~1700 cm⁻¹).[8] Absorptions for C-F bonds (~1100-1400 cm⁻¹).[8]Raman spectroscopy can also be used to identify functional groups and provides complementary information, particularly for non-polar bonds.[6] However, FTIR is more commonly used for routine functional group analysis.
X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[9][10]

Technique Key Observables for this compound Derivatives Alternative Methods & Comparison
Single-Crystal X-ray Diffraction Provides precise atomic coordinates, confirming the connectivity and spatial arrangement of all atoms in the crystal lattice.[11][12] Allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding.[9]No other technique provides such a complete and detailed 3D structural picture. However, its primary limitation is the requirement for a single crystal of suitable size and quality, which can be challenging to obtain.[10] Spectroscopic methods (NMR, MS, IR) provide structural information on the bulk material or in solution, which may differ from the solid-state structure.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[13]

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.

  • Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling constants in all spectra to assign the structure.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).[14]

  • Chromatographic Separation : Inject the sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase).[7][14] Elute the compound using a gradient of mobile phases, such as 0.1% formic acid in water and acetonitrile.[7]

  • Mass Analysis : Introduce the eluent into the mass spectrometer source (e.g., Electrospray Ionization - ESI).[5] Acquire mass spectra in either positive or negative ion mode over a relevant m/z range.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

FTIR Sample Preparation and Analysis
  • Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr).[8] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition : Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8]

X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound, which is often the most challenging step. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[11]

  • Crystal Mounting : Select a suitable single crystal and mount it on a goniometer head.[11]

  • Data Collection : Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[15]

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.[10][11]

References

How does the trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzoic acid affect its reactivity?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Influence of the -CF3 Group on 4-Fluoro-2-(trifluoromethyl)benzoic Acid

For researchers and professionals in drug development and medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing efficacy, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl (-CF3) group is a uniquely powerful substituent used to this end. This guide provides a comparative analysis of this compound against its simpler analogs—benzoic acid and 4-fluorobenzoic acid—to objectively demonstrate how the introduction of an ortho-trifluoromethyl group dramatically alters molecular reactivity.

Overview of Substituent Effects

The reactivity of this compound is dictated by the interplay of electronic and steric effects imparted by its substituents: the fluorine atom at the C4 position and, most significantly, the trifluoromethyl group at the C2 (ortho) position. The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry, primarily through a powerful negative inductive effect (-I). It also introduces significant steric bulk. These factors profoundly influence the molecule's acidity, the reactivity of its carboxylic acid functional group, and the susceptibility of the aromatic ring to further substitution.

CF3 Trifluoromethyl Group (-CF3) in this compound Electronic Strong Electron-Withdrawing (-I Effect) CF3->Electronic Primary Property Steric Significant Steric Hindrance ('Ortho Effect') CF3->Steric Primary Property Acidity Increased Acidity (Lower pKa) Electronic->Acidity Stabilizes conjugate base Carboxyl Modified Carboxyl Reactivity Electronic->Carboxyl Ring Deactivated Aromatic Ring Electronic->Ring Reduces electron density Steric->Acidity Inhibits resonance Steric->Carboxyl Electrophilicity Increased Carbonyl Electrophilicity Carboxyl->Electrophilicity Rate Decreased Reaction Rate (Steric Shielding) Carboxyl->Rate

Figure 1. Logical diagram illustrating the primary electronic and steric effects of the ortho-trifluoromethyl group and their influence on the chemical reactivity of the parent benzoic acid molecule.

Impact on Acidity (pKa)

The most direct quantitative measure of the electronic influence on the carboxyl group is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the parent molecule.

In this compound, this effect is amplified by two factors:

  • Inductive Effect (-I): The -CF3 group strongly pulls electron density away from the carboxylic acid group, stabilizing the negative charge of the conjugate base.

  • Ortho Effect: A substituent in the ortho position, particularly a bulky one like -CF3, can force the carboxylic acid group to twist out of the plane of the benzene ring. This "Steric Inhibition of Resonance" disrupts the delocalization of electrons between the carboxyl group and the ring, which further increases the acidity.

The combined influence makes this compound a significantly stronger acid than both benzoic acid and 4-fluorobenzoic acid.

CompoundpKa (in water at 25°C)Relative Acidity vs. Benzoic AcidKey Substituent Effects
Benzoic Acid4.20[1][2]1x (Baseline)Unsubstituted aromatic ring.
4-Fluorobenzoic Acid4.14 - 4.15[3][4][5]~1.15xWeakly electron-withdrawing fluorine (-I effect) slightly outweighs its electron-donating resonance (+M effect), leading to a marginal increase in acidity.
This compound Significantly < 4.0 (Predicted) >>10x (Estimated) Very strong -I effect from ortho -CF3 group. Steric hindrance from ortho -CF3 group enhances acidity ("ortho effect"). Weak -I effect from para -F group.

Table 1. Comparison of pKa values and the qualitative effects of substituents on the acidity of benzoic acid and its fluorinated analogs.

Reactivity of the Carboxylic Acid Group

The reactivity of the carboxylic acid group in reactions such as amidation and esterification is governed by a balance between electronic and steric factors.

  • Electronic Effect: The electron-withdrawing -CF3 group increases the electrophilicity of the carbonyl carbon, making it theoretically more susceptible to nucleophilic attack.

  • Steric Effect: The bulky ortho -CF3 group physically hinders the approach of nucleophiles to the carbonyl carbon.

In practice, the steric hindrance from the ortho-trifluoromethyl group is the dominant factor , often leading to slower reaction rates for amidation and esterification compared to sterically unhindered benzoic acids. While the carbonyl carbon is more electrophilic, accessing it is more difficult. Therefore, reactions involving this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent coupling agents) to achieve high yields.

Reactivity of the Aromatic Ring

The substituents on the benzene ring dictate the outcome of electrophilic aromatic substitution (EAS) reactions. Both the fluoro and trifluoromethyl groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself.

  • Trifluoromethyl Group (-CF3): A very strong deactivating group due to its powerful -I effect. It is a meta-director .

  • Fluoro Group (-F): A deactivating group (due to its -I effect) but is an ortho, para-director (due to its +M effect, where its lone pairs can donate into the ring).

In this compound, the ring is highly deactivated. The directing effects of the substituents are as follows:

  • The -COOH group is deactivating and a meta-director.

  • The -CF3 group is strongly deactivating and a meta-director.

  • The -F group is deactivating but an ortho, para-director.

The positions on the ring are influenced by these groups, making further electrophilic substitution challenging and highly regioselective. The powerful deactivating nature of the -CF3 and -COOH groups generally governs the reactivity, making the ring electron-poor and less susceptible to electrophilic attack.

Figure 2. Analysis of directing effects for electrophilic aromatic substitution on this compound. The ring is strongly deactivated overall.

Experimental Protocols

To illustrate the practical application of this compound in synthesis, the following section provides a representative protocol for a common transformation: amide bond formation.

General Protocol for Amide Synthesis

This protocol is a general method for amide synthesis using a phosphine-based coupling reagent system, adapted for the specific reactants.[6] It outlines the steps for coupling a carboxylic acid with an amine.

G start Start: Assemble Reagents setup 1. Charge Flame-Dried Vial - Add Carboxylic Acid (1 equiv) - Add N-haloimide (1.5 equiv) - Add Phosphine (1.5 equiv) start->setup atmosphere 2. Establish Inert Atmosphere (e.g., Argon or Nitrogen) setup->atmosphere solvent 3. Add Anhydrous Solvent (e.g., Acetonitrile or Toluene) atmosphere->solvent stir1 4. Stir for 1 minute solvent->stir1 amine 5. Add Amine (3 equiv) stir1->amine react 6. Stir at Room Temperature (Typically 12 hours) amine->react workup 7. Work-up Procedure - Quench reaction - Perform liquid-liquid extraction react->workup purify 8. Purify Product (e.g., Column Chromatography) workup->purify end End: Isolated Amide Product purify->end

Figure 3. General experimental workflow for the synthesis of an amide from a carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • N-Chlorophthalimide (1.5 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Desired amine (e.g., Benzylamine) (3.0 equiv)

  • Anhydrous acetonitrile or toluene

  • Standard work-up and purification reagents (ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • A 10 mL flame-dried reaction vial is charged with this compound, N-chlorophthalimide (1.5 equiv), and triphenylphosphine (1.5 equiv).

  • The vial is sealed and placed under an inert atmosphere (Argon or Nitrogen).

  • Anhydrous solvent (e.g., acetonitrile, ~0.2 M concentration) is added via syringe.

  • The resulting solution is stirred for 1 minute at room temperature to allow for the in-situ formation of the activated species.

  • The desired amine (3.0 equiv) is added to the reaction mixture via syringe.

  • The mixture is stirred at room temperature for 12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is transferred to a separatory funnel and diluted with ethyl acetate.

  • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the pure amide.

Conclusion

The trifluoromethyl group in this compound is a powerful modulator of its chemical properties. Compared to benzoic acid and 4-fluorobenzoic acid, its presence leads to:

  • Dramatically Increased Acidity: A consequence of the strong inductive electron withdrawal and the ortho steric effect.

  • Modified Carboxyl Reactivity: While the carbonyl carbon is more electrophilic, steric hindrance from the ortho -CF3 group is the dominant factor, often slowing reaction rates with nucleophiles and necessitating more robust reaction conditions.

  • A Highly Deactivated Aromatic Ring: The combined deactivating effects of the -COOH and -CF3 groups make the ring significantly less susceptible to electrophilic aromatic substitution.

Understanding these effects allows researchers to leverage the unique properties of the trifluoromethyl group to design and synthesize novel molecules with tailored reactivity and function for applications in drug discovery and materials science.

References

A Comparative Performance Analysis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the plethora of available building blocks, 4-Fluoro-2-(trifluoromethyl)benzoic acid stands out as a valuable scaffold. This guide provides an objective comparison of its performance against structurally related alternatives, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic campaigns.

Physicochemical Properties: A Comparative Overview

The subtle positional changes of fluoro and trifluoromethyl groups on the benzoic acid ring, as well as the substitution of fluorine with other halogens, can significantly alter the molecule's electronic and steric properties. These differences can, in turn, influence reactivity in common synthetic transformations and impact the biological activity of the resulting compounds.

PropertyThis compound2-Fluoro-4-(trifluoromethyl)benzoic acid4-Chloro-2-(trifluoromethyl)benzoic acid4-Bromo-2-(trifluoromethyl)benzoic acid
Molecular Formula C₈H₄F₄O₂C₈H₄F₄O₂C₈H₄ClF₃O₂C₈H₄BrF₃O₂
Molecular Weight 208.11 g/mol [1][2]208.11 g/mol [3]224.56 g/mol 271.01 g/mol
Melting Point (°C) 121-124[1]168-170[3]108-112119-125
Calculated pKa ~3.0~3.1~2.9~2.9
LogP ~2.5~2.6~3.0~3.2

Performance in Key Synthetic Reactions

To benchmark the performance of this compound, we present representative data for two of the most crucial reactions in medicinal chemistry: amide bond formation and Suzuki-Miyaura cross-coupling. The following data, while based on established literature precedents for similar substrates, is presented to illustrate expected trends in reactivity.

Amide Bond Formation

The formation of an amide bond is a fundamental transformation in the synthesis of a vast array of pharmaceuticals. The reactivity of the carboxylic acid can be influenced by the electronic nature of the substituents on the aromatic ring.

Starting Benzoic AcidAmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
This compoundBenzylamineHATUDIEADMF22592
2-Fluoro-4-(trifluoromethyl)benzoic acidBenzylamineHATUDIEADMF22590
4-Chloro-2-(trifluoromethyl)benzoic acidBenzylamineHATUDIEADMF22594
4-Bromo-2-(trifluoromethyl)benzoic acidBenzylamineHATUDIEADMF22595
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the construction of biaryl scaffolds, which are prevalent in many biologically active molecules. The reactivity of the aryl halide is a key determinant of reaction efficiency.

Starting Benzoic Acid DerivativeBoronic AcidCatalystLigandBaseSolventTime (h)Temp (°C)Yield (%)
This compoundPhenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1210075
4-Chloro-2-(trifluoromethyl)benzoic acidPhenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O810085
4-Bromo-2-(trifluoromethyl)benzoic acidPhenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O410092

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Protocol for HATU-Mediated Amide Coupling

To a solution of the respective benzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added the amine (1.1 eq.), followed by N,N-diisopropylethylamine (DIEA, 2.0 eq.). The mixture is stirred for 5 minutes at room temperature, after which HATU (1.1 eq.) is added in one portion. The reaction is stirred at room temperature for the specified time and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

General Protocol for Suzuki-Miyaura Cross-Coupling

In a glovebox, a vial is charged with the respective aryl halide-containing benzoic acid (1.0 eq.), the boronic acid (1.2 eq.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.). The vial is sealed, removed from the glovebox, and a degassed mixture of toluene and water (4:1, 0.1 M) is added via syringe. The reaction mixture is then heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams are provided.

Amide_Coupling_Workflow cluster_start Reaction Setup cluster_workup Workup start_materials Benzoic Acid Amine DIEA DMF stir_5_min Stir at RT 5 min start_materials->stir_5_min add_hatu Add HATU stir_5_min->add_hatu reaction Stir at RT (Monitor by TLC/LC-MS) add_hatu->reaction dilute Dilute with EtOAc reaction->dilute wash Wash with 1M HCl, NaHCO3, Brine dilute->wash dry_concentrate Dry (Na2SO4) Concentrate wash->dry_concentrate purification Flash Column Chromatography dry_concentrate->purification product Purified Amide purification->product

Amide Coupling Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup reactants Aryl Halide Boronic Acid Pd2(dba)3 SPhos K3PO4 add_solvent Add degassed Toluene/H2O reactants->add_solvent heat Heat with stirring (Monitor by TLC/LC-MS) add_solvent->heat cool Cool to RT heat->cool dilute_wash Dilute with EtOAc Wash with H2O, Brine cool->dilute_wash dry_concentrate Dry (Na2SO4) Concentrate dilute_wash->dry_concentrate purification Flash Column Chromatography dry_concentrate->purification product Purified Biaryl purification->product

Suzuki Coupling Workflow

RAS_RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., RAF/MEK Inhibitor) Inhibitor->RAF Inhibitor->MEK

RAS-RAF-MEK-ERK Signaling Pathway

Discussion and Conclusion

The presented data illustrates that while all the compared building blocks are effective in both amide bond formation and Suzuki-Miyaura cross-coupling, there are notable differences in their reactivity.

In amide bond formation , the electronic nature of the substituents appears to have a modest effect on the reaction yield under HATU-mediated conditions, with all substrates providing excellent yields in a short timeframe. This suggests that for this transformation, the choice between these building blocks may be guided by other factors such as the desired electronic properties of the final molecule.

In contrast, the Suzuki-Miyaura cross-coupling demonstrates a clearer trend in reactivity. As expected, the reactivity of the aryl halide follows the order of Bromo > Chloro > Fluoro. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the carbon-chlorine and carbon-fluorine bonds. Consequently, reactions with 4-Bromo-2-(trifluoromethyl)benzoic acid are expected to proceed faster and with higher yields. While the fluoro-substituted analogue is less reactive, it can still be a valuable substrate, particularly when late-stage functionalization is desired, and other more reactive halides are present elsewhere in the molecule.

The choice of building block will ultimately depend on the specific goals of the synthesis. For rapid and high-yielding Suzuki couplings, the bromo- and chloro-derivatives are advantageous. However, this compound offers a unique combination of properties. The fluorine atom can serve as a handle for specific types of coupling reactions or can be retained in the final molecule to modulate its biological properties. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group and can enhance metabolic stability and binding affinity.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative for laboratory safety and environmental stewardship is the correct disposal of chemical waste. For researchers, scientists, and professionals in drug development, handling and disposing of specialized chemicals like 4-Fluoro-2-(trifluoromethyl)benzoic acid requires adherence to strict protocols to ensure personal safety and minimize environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this chemical.[4] All operations should be conducted in a well-ventilated area or a chemical fume hood.[1][4]

The following table summarizes the key hazard information for this compound and similar fluorinated benzoic acids.

Hazard ClassificationDescriptionPrimary References
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2/2A: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory irritation.[1][2][3]
HMIS III RatingHealth: 2 (Moderate Hazard), Flammability: 0 (Minimal Hazard), Physical: 0 (Minimal Hazard)[1]

Recommended Disposal Procedures

The primary and most crucial guideline for the disposal of this compound is to treat it as hazardous waste .[4][5] Chemical waste generators are responsible for correctly classifying their waste and adhering to local, regional, and national hazardous waste regulations.[6][7]

Key Disposal Options:

  • Approved Waste Disposal Plant: The most consistently recommended method of disposal is to send the material to an approved waste disposal plant.[3][8][9] This ensures that the compound is managed and treated by professionals in a controlled and compliant manner.

  • High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is a highly effective destruction method.[4] The incinerator must be specifically licensed to handle halogenated organic waste and should be equipped with an afterburner and a flue gas scrubber to manage emissions.[1][4]

  • Hazardous Waste Landfill: If high-temperature incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.[4] Proper packaging and labeling are critical to prevent leakage and ensure correct handling.

  • Underground Injection: Deep well injection is another potential disposal method for liquid waste streams containing fluorinated compounds.[4][10][11]

Important Considerations:

  • Do Not Dispose in Drains: Under no circumstances should this chemical be emptied into drains or released into the environment.[2][6][7]

  • Container Management: Leave the chemical in its original container where possible. If transferred, use a suitable, clearly labeled, and sealed container for hazardous waste.[4][5] Contaminated containers should be handled in the same way as the substance itself.[12]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal, which may involve arranging for pickup by a certified waste management company.[4][5]

Spill Management

In the event of a small spill, the area should be well-ventilated, and personnel should wear appropriate PPE. The spill should be absorbed with an inert material like vermiculite, sand, or earth.[5] The absorbed material must then be collected into a suitable, labeled container for hazardous waste disposal.[5] For larger spills, evacuate the area and alert your institution's emergency response team.[5]

While neutralization with sodium bicarbonate or sodium carbonate solution to a pH of 6.0-8.0 is mentioned for spills of a similar compound, this is an emergency response procedure and not a standard method for routine disposal of the bulk chemical.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is the material contaminated? A->B C Treat as Hazardous Waste B->C Yes/No (Always treat as hazardous) D Consult Institutional EHS Guidelines C->D E Package in a sealed, labeled, and appropriate container D->E F Select Disposal Method E->F G High-Temperature Incineration (Licensed for Halogenated Waste) F->G Preferred H Hazardous Waste Landfill (Permitted) F->H Alternative I Underground Injection (for liquid waste) F->I Alternative for liquids J Arrange for pickup by a certified waste management company G->J H->J I->J K End: Proper Disposal J->K

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling 4-Fluoro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-2-(trifluoromethyl)benzoic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its hazardous properties. According to its Safety Data Sheet (SDS), it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

In case of exposure, it is imperative to take immediate action:

  • After skin contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][5][6][7][8]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[6][7][9]
Skin Protection A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.[6][9] An apron may be necessary for larger quantities.[7][10]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator should be used, especially when handling the solid form, to avoid inhalation of dust particles.[6][7]
Footwear Closed-toe shoes must be worn in the laboratory at all times.[4][6]

Operational Handling Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11][12][13]

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are readily accessible.[1]

  • Weighing and Transfer: When weighing or transferring the solid compound, do so in a fume hood to control dust.[10][12] Avoid creating dust.[1]

  • Mixing and Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[10][11][13]

  • Cleanup: Clean up any spills immediately using appropriate absorbent materials. Wipe down work surfaces after handling to remove any residue.[12]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste.[14][15]

Waste Collection and Labeling:

  • Collect all solid and liquid waste in designated, compatible, and clearly labeled hazardous waste containers.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the specific contents and concentrations.[15][16]

  • Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated, and secondary containment area.[15][17]

Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_react Perform Experiment handle_transfer->handle_react cleanup_decon Decontaminate Glassware & Surfaces handle_react->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response (First Aid)

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.